Adenosine, 5'-amino-2',5'-dideoxy-
Description
The exact mass of the compound Adenosine, 5'-amino-2',5'-dideoxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105017. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Adenosine, 5'-amino-2',5'-dideoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adenosine, 5'-amino-2',5'-dideoxy- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(aminomethyl)-5-(6-aminopurin-9-yl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O2/c11-2-6-5(17)1-7(18-6)16-4-15-8-9(12)13-3-14-10(8)16/h3-7,17H,1-2,11H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGWUQVMPOHXKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70932703 | |
| Record name | 9-(5-Amino-2,5-dideoxypentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14585-60-5 | |
| Record name | NSC105017 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(5-Amino-2,5-dideoxypentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Adenosine, 5'-amino-2',5'-dideoxy-" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 5'-amino-2',5'-dideoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 5'-amino-2',5'-dideoxyadenosine, a modified nucleoside with significant applications in genomics and drug discovery. The document details the synthetic pathway, experimental protocols, and analytical characterization of this compound and its triphosphorylated analog.
Synthesis of 5'-amino-2',5'-dideoxyadenosine
The synthesis of 5'-amino-2',5'-dideoxyadenosine is typically achieved through a multi-step process starting from a protected adenosine derivative. A common and effective method involves the conversion of a 5'-hydroxyl group to a 5'-azido group, followed by reduction to the desired 5'-amino functionality.[1][2][3][4]
A key intermediate in this synthesis is 5'-azido-2',5'-dideoxyadenosine. This is synthesized from a protected adenosine precursor. The 5'-amino-2',5'-dideoxyadenosine is then produced from this azido intermediate via the Staudinger reaction.[1][2][3] The crude product is often used directly in the subsequent phosphorylation step without extensive purification.[1]
Synthetic Workflow
The overall synthetic workflow can be visualized as a two-stage process: the synthesis of the 5'-azido intermediate and its subsequent conversion to the final 5'-amino product.
Caption: Synthetic workflow for 5'-amino-2',5'-dideoxyadenosine.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis and characterization of 5'-amino-2',5'-dideoxyadenosine and its derivatives.[1]
Synthesis of 5'-azido-2',5'-dideoxyadenosine
-
Reaction Setup: Dissolve 599 mg (1.6 mmol) of 5'-azido-N6-benzoyl-2',5'-dideoxyadenosine in 4 ml of methanol.
-
Deprotection: Add 6 ml of concentrated aqueous NH4OH to the solution.
-
Reaction Conditions: Stir the resulting mixture at 58–60°C for 15 hours.
-
Work-up: Concentrate the reaction mixture to dryness in vacuo. Dissolve the residue in 60 ml of H2O and extract with CHCl3 (5 x 5 ml).
-
Isolation: Collect the aqueous layer and back-extract the combined organic layers with H2O (2 x 5 ml). Combine all aqueous solutions and lyophilize to obtain the product.
Synthesis of 5'-amino-2',5'-dideoxyadenosine
-
Reaction Setup: Prepare a solution of 34 mg (0.12 mmol) of 5'-azido-2',5'-dideoxyadenosine and 100 mg (0.38 mmol) of triphenylphosphine in 1 ml of pyridine.
-
Staudinger Reaction: Stir the solution at room temperature for 7 hours.
-
Hydrolysis: Add 0.2 ml of concentrated aqueous NH4OH and stir the mixture at room temperature overnight.
-
Completion: Continue stirring at 55°C for 1 hour.
-
Isolation: Add 5 ml of H2O and remove the resulting precipitate by filtration. Wash the precipitate with H2O.
-
Purification: Extract the combined filtrate with ethyl acetate (5 x 3 ml). Lyophilize the aqueous layer to yield crude 5'-amino-2',5'-dideoxyadenosine.
Synthesis of 5'-amino-2',5'-dideoxynucleoside-5'-N-triphosphates
-
Reaction Mixture: Combine 250 µmol of trisodium trimetaphosphate and 50 µmol of crude 5'-amino-2',5'-dideoxyadenosine.
-
Solvent: Dissolve the mixture in 0.5 ml of 0.5 M aqueous Tris solution (pH ~11).
-
Incubation: Allow the solution to incubate at room temperature for 5–7 days.
-
Monitoring: Monitor the reaction progress by reversed-phase HPLC.
-
Use: The resulting solution containing the 5'-N-triphosphate can be used directly for enzymatic reactions.
Characterization Data
The characterization of 5'-amino-2',5'-dideoxyadenosine and its triphosphorylated form is crucial to confirm their identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of nucleoside analogs.
Table 1: NMR Data for 5'-amino-2',5'-dideoxynucleoside-5'-N-triphosphates [1]
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |
| 31P | ~ -1 | Doublet | Phosphoramidate (Pα-N) |
| 31P | ~ -21 | Singlet | Trimetaphosphate (starting material) |
| 1H | Varies | Varies | Tetramethylsilane (TMS) as internal standard |
Note: The resonances for Pβ and Pγ were not assigned due to the presence of a large excess of trimetaphosphate and its breakdown products.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is used to monitor the progress of the phosphorylation reaction and to assess the purity of the final products.[5]
Table 2: HPLC Parameters for Purity Analysis [5]
| Parameter | Value |
| Mobile Phase | MeCN/H2O + 0.1% HCOOH (gradient) |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 210 nm and 254 nm |
Biological Activity and Applications
5'-amino-5'-deoxy nucleoside and nucleotide analogs have proven to be highly useful in a variety of biological, pharmaceutical, and genomic applications due to the increased reactivity of the amino group compared to the hydroxyl group.[1][2][3]
These modified nucleotides can be incorporated into DNA by DNA polymerases.[2] The resulting phosphoramidate bonds within the polynucleotide chain can be specifically cleaved under mild acidic conditions, which is a valuable tool for DNA sequencing.[1][2]
Role in Genomic Analysis
The ability to be incorporated into DNA and then specifically cleaved makes 5'-amino-2',5'-dideoxynucleotides useful for genomic analysis techniques, including single nucleotide polymorphism (SNP) detection.[1]
Caption: Role of 5'-amino-dNTPs in DNA sequencing.
References
- 1. Synthesis and polymerase incorporation of 5′-amino-2′,5′-dideoxy-5′-N-triphosphate nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of 5'-Amino-2',5'-dideoxyadenosine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of 5'-amino-2',5'-dideoxyadenosine and its related analogs. It delineates the distinct primary targets of 5'-amino-2',5'-dideoxyadenosine derivatives and the closely related compound, 2',5'-dideoxyadenosine. While derivatives of 5'-amino-2',5'-dideoxyadenosine are potent inhibitors of methyltransferases, 2',5'-dideoxyadenosine acts as a non-competitive inhibitor of adenylyl cyclase. This guide details the molecular interactions, signaling pathways, and includes structured quantitative data and detailed experimental protocols for key assays. Visualizations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of their biochemical and cellular effects.
Introduction
Adenosine analogs are a critical class of molecules in biomedical research and drug development due to their ability to modulate fundamental cellular processes. Among these, 5'-amino-2',5'-dideoxyadenosine has emerged as a versatile scaffold for the synthesis of potent enzyme inhibitors. A clear distinction in the mechanism of action exists between derivatives of 5'-amino-2',5'-dideoxyadenosine and the related molecule, 2',5'-dideoxyadenosine. This guide will explore these distinct mechanisms in detail.
Mechanism of Action: 5'-Amino-2',5'-dideoxyadenosine Derivatives as Methyltransferase Inhibitors
The primary therapeutic potential of 5'-amino-2',5'-dideoxyadenosine lies in its role as a precursor for the synthesis of methyltransferase inhibitors. Methyltransferases are a large family of enzymes that catalyze the transfer of a methyl group from a donor, typically S-adenosylmethionine (SAM), to a variety of substrates, including proteins, DNA, and RNA. The 5'-amino group of 5'-amino-2',5'-dideoxyadenosine serves as a key chemical handle for the parallel synthesis of extensive libraries of amide and sulfonamide derivatives. These derivatives have been shown to be effective inhibitors of several methyltransferases.
Key Molecular Targets
Derivatives of 5'-amino-2',5'-dideoxyadenosine have demonstrated inhibitory activity against several key methyltransferases, including:
-
METTL3/14 Complex: A key RNA methyltransferase complex responsible for the N6-methyladenosine (m6A) modification of RNA.
-
SARS-CoV-2 nsp14/10: A bifunctional enzyme from the SARS-CoV-2 virus with both exoribonuclease and N7-methyltransferase activity, crucial for viral replication.
Signaling Pathways
The inhibition of methyltransferases by 5'-amino-2',5'-dideoxyadenosine derivatives can impact various downstream signaling pathways. For instance, the inhibition of the METTL3/14 complex can modulate the stability and translation of target mRNAs, thereby affecting pathways such as the EGFR/PI3K/AKT signaling cascade, which is crucial for cell proliferation, survival, and migration.
Quantitative Data
The binding affinities of various 5'-amino-2',5'-dideoxyadenosine derivatives to their target methyltransferases have been determined using techniques such as fluorescence polarization and isothermal titration calorimetry.
| Compound Class | Target | Method | Binding Affinity (KD) |
| Sulfonamide Derivatives | METTL3/14 | FP | Low micromolar |
| Amide Derivatives | METTL3/14 | FP | Micromolar |
| Sulfonamide Derivatives | SARS-CoV-2 nsp14/10 | ITC | Nanomolar |
| Amide Derivatives | SARS-CoV-2 nsp14/10 | FP | Micromolar |
Mechanism of Action: 2',5'-Dideoxyadenosine as an Adenylyl Cyclase Inhibitor
In contrast to its 5'-amino counterpart, 2',5'-dideoxyadenosine is a well-characterized inhibitor of adenylyl cyclase. Adenylyl cyclase is a key enzyme in cellular signaling that catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger.
Molecular Interaction
2',5'-Dideoxyadenosine acts as a potent, non-competitive inhibitor of adenylyl cyclase.[1] It binds to the "P-site" of the enzyme, which is distinct from the catalytic site where ATP binds. This binding is thought to stabilize an inactive conformation of the enzyme.
Signaling Pathways
By inhibiting adenylyl cyclase, 2',5'-dideoxyadenosine leads to a reduction in intracellular cAMP levels.[1] This has widespread effects on cAMP-dependent signaling pathways, including those mediated by Protein Kinase A (PKA). For example, it has been shown to block the phosphorylation of downstream targets such as the glutamate receptor subunit GluA1 and the serine/threonine kinase Akt.[1]
Quantitative Data
The inhibitory potency of 2',5'-dideoxyadenosine against adenylyl cyclase has been quantified.
| Compound | Target | Assay | IC50 |
| 2',5'-Dideoxyadenosine | Adenylyl Cyclase | Enzyme Inhibition Assay | 3 µM[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Fluorescence Polarization (FP) Competition Assay for Methyltransferase Inhibitors
This assay is used to screen for and characterize inhibitors that compete with a fluorescently labeled ligand for binding to a methyltransferase.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT, 0.01% Tween-20).
-
Prepare a stock solution of the fluorescently labeled ligand (probe) in the assay buffer. The final concentration of the probe in the assay should be close to its KD for the target enzyme.
-
Prepare a stock solution of the purified methyltransferase in the assay buffer. The final concentration should be sufficient to bind a significant fraction of the probe.
-
Prepare serial dilutions of the test inhibitor (e.g., a derivative of 5'-amino-2',5'-dideoxyadenosine) in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well, low-volume, black microplate, add the methyltransferase solution to each well.
-
Add the serially diluted inhibitor solutions to the wells. Include control wells with buffer only (for minimum polarization) and enzyme with no inhibitor (for maximum polarization).
-
Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Add the fluorescent probe to all wells.
-
Incubate the plate at room temperature for another predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the bound probe.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
Protocol:
-
Sample Preparation:
-
Prepare the purified methyltransferase (in the sample cell) and the inhibitor (in the syringe) in identical, extensively dialyzed buffer to minimize heats of dilution. A common buffer is 20 mM HEPES, pH 7.5, 150 mM NaCl.
-
Determine the protein and inhibitor concentrations accurately. Typical concentrations are 10-50 µM for the protein and 100-500 µM for the inhibitor.
-
Degas both solutions immediately before the experiment to prevent bubble formation.
-
-
ITC Experiment Setup:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Set the experimental parameters, including the cell temperature, stirring speed, injection volume (e.g., 2 µL), and spacing between injections (e.g., 150 seconds).
-
-
Data Acquisition and Analysis:
-
Perform an initial small injection (e.g., 0.5 µL) to account for diffusion from the syringe tip, which is typically discarded from the final analysis.
-
Initiate the titration, which consists of a series of injections of the inhibitor into the protein solution.
-
Record the heat change after each injection.
-
Integrate the peaks in the raw data to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH.
-
Non-Radioactive Adenylyl Cyclase Activity Assay (HTRF-based)
This protocol describes a homogeneous time-resolved fluorescence (HTRF) competitive immunoassay for the detection of cAMP produced by adenylyl cyclase.
References
The P-Site Inhibitor 2',5'-Dideoxyadenosine: A Technical Guide to its Inhibition of Adenylate Cyclase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenylate cyclases (AC) are a family of enzymes crucial to cellular signaling, catalyzing the conversion of adenosine triphosphate (ATP) to the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP). The cAMP signaling pathway is integral to a vast array of physiological processes, making it a significant target for therapeutic intervention. Among the various classes of AC inhibitors, those targeting the "P-site" have been instrumental in elucidating the enzyme's function. This guide provides a comprehensive technical overview of 2',5'-dideoxyadenosine (ddAdo), a foundational, cell-permeable P-site inhibitor of adenylate cyclase.
2',5'-Dideoxyadenosine is a nucleoside analog that acts as a non-competitive or uncompetitive inhibitor of most adenylate cyclase isoforms.[1][2][3] Its mechanism of action involves binding to a regulatory site on the enzyme, distinct from the ATP catalytic site, known as the P-site, so named for its requirement of a purine moiety.[4] This guide will detail its inhibitory properties, provide experimental protocols for its characterization, and illustrate the relevant cellular and experimental workflows.
Physicochemical Properties of 2',5'-Dideoxyadenosine
| Property | Value |
| Molecular Formula | C₁₀H₁₃N₅O₂ |
| Molecular Weight | 235.24 g/mol |
| CAS Number | 6698-26-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (e.g., 10 mg/mL) and Ethanol. |
Quantitative Inhibitory Data
The inhibitory potency of 2',5'-dideoxyadenosine and its more potent triphosphate derivative can vary significantly based on the specific adenylate cyclase isoform, the presence of divalent cations (Mn²⁺ or Mg²⁺), and the assay conditions.
Table 1: IC₅₀ Values for 2',5'-Dideoxyadenosine (ddAdo)
| Target/System | IC₅₀ (µM) | Conditions & Notes | Reference(s) |
| Forskolin-stimulated AC in HEK293 cells (CRE reporter) | 33 | Cell-based assay | |
| PACAP-induced reporter activation | ~35 | Cell-based assay | |
| Forskolin-induced Elk-1 transactivation | 10 | Cell-based assay | |
| Detergent-solubilized rat brain membranes | 3 | In vitro assay | [3] |
| Purified bovine brain enzyme | 45 | In vitro assay | [3] |
| Forskolin-stimulated AC in bovine aortic endothelial cells | 540 | Cell-based assay | [3] |
Table 2: IC₅₀ Values for 2',5'-Dideoxyadenosine 3'-Triphosphate (2',5'-dd-3'-ATP)
| AC Isoform | IC₅₀ (nM) | Conditions & Notes | Reference(s) |
| AC1 | 170 | + Mn²⁺ | [3] |
| AC2 | 280 | + Mn²⁺ | [3] |
| AC5 | 37 | + Mn²⁺ | [3] |
| AC6 | 150 | + Mn²⁺ | [3] |
| AC7 | 90 | + Mn²⁺ | [3] |
| AC8 | 150 | + Mn²⁺ | [3] |
| Soluble AC (sAC) | 690 | + Mn²⁺ | [3] |
Mechanism of Action and Signaling Pathway
2',5'-Dideoxyadenosine inhibits adenylate cyclase, thereby reducing the intracellular concentration of cAMP. This has downstream effects on the cAMP-dependent pathway, primarily mediated by Protein Kinase A (PKA).
Structure-Activity Relationship (SAR)
The inhibitory activity of adenosine analogs at the P-site is sensitive to modifications at both the ribose and purine moieties.
-
Ribose Moiety: The absence of the 2' and 5' hydroxyl groups in 2',5'-dideoxyadenosine is a key feature for its P-site inhibitory activity.[4]
-
Phosphate Addition: The addition of a triphosphate group at the 3' position, as in 2',5'-dideoxyadenosine 3'-triphosphate (2',5'-dd-3'-ATP), dramatically increases inhibitory potency by several orders of magnitude, with IC₅₀ values in the nanomolar range.[3] This makes it one of the most potent non-protein synthetic regulators of adenylate cyclases described.
-
Purine Moiety: Modifications to the purine ring can affect activity. For instance, 2-fluoroderivatives of adenosine analogs have been shown to be more potent as P-site inhibitors than their parent compounds.[5]
Experimental Protocols
Protocol 1: In Vitro Adenylate Cyclase Inhibition Assay (Radiometric)
This protocol is based on the classic method of measuring the conversion of [α-³²P]ATP to [³²P]cAMP, followed by chromatographic separation.[6]
A. Materials
-
Cell membranes expressing the adenylate cyclase of interest
-
[α-³²P]ATP (specific activity 30 Ci/mmol)
-
[³H]cAMP (for recovery tracking)
-
2',5'-dideoxyadenosine (or other inhibitors) dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
ATP regenerating system: 1 mM creatine phosphate, 8 U/mL creatine phosphokinase
-
Phosphodiesterase inhibitor: 0.5 mM 1-methyl-3-isobutylxanthine (IBMX)
-
Stop Solution: 100 mM Tris-HCl (pH 7.5), 2% SDS, 10 mM ATP, 1.5 mM cAMP
-
Dowex AG 50W-X4 resin (cation exchange)
-
Neutral Alumina WN-3 resin (anion exchange)
-
Scintillation cocktail
B. Procedure
-
Membrane Preparation: Prepare cell membranes from HEK293 or other suitable cells overexpressing the target AC isoform. Standard methods involve cell lysis by homogenization or sonication, followed by differential centrifugation to pellet the membrane fraction.[7] Resuspend the final membrane pellet in an appropriate buffer and determine protein concentration.
-
Reaction Setup: On ice, prepare reaction tubes (final volume 100 µL).
-
Add 50 µL of a 2x reaction mix containing Assay Buffer, ATP regenerating system, IBMX, and any required activators (e.g., 50 µM Forskolin).
-
Add 10 µL of inhibitor solution (2',5'-dideoxyadenosine at various concentrations) or vehicle (DMSO).
-
Add 20 µL of membrane suspension (typically 10-20 µg of protein).
-
Pre-incubate for 10 minutes at 30°C.
-
-
Initiate Reaction: Start the reaction by adding 20 µL of a mix containing [α-³²P]ATP (to give ~1-2 x 10⁶ cpm per tube) and unlabeled ATP (to a final concentration of 0.1-1.0 mM).
-
Incubation: Incubate for 10-20 minutes at 30°C. Ensure the reaction is within the linear range for product formation.
-
Stop Reaction: Terminate the reaction by adding 100 µL of Stop Solution. Add [³H]cAMP to each tube to monitor recovery during chromatography.
-
Chromatography:
-
Prepare Dowex columns (e.g., in Pasteur pipettes) and wash with deionized water. Apply the reaction mixture to the column. ATP and other nucleotides will bind, while cAMP passes through.
-
Collect the eluate and apply it to a neutral Alumina column.
-
Wash the Alumina column with buffer (e.g., 0.1 M imidazole-HCl).
-
Elute the purified [³²P]cAMP from the Alumina column with the same buffer.
-
-
Quantification: Add the eluate to a scintillation vial with scintillation cocktail. Determine ³²P and ³H counts using a liquid scintillation counter. Correct for recovery based on the ³H counts.
-
Data Analysis: Calculate the amount of cAMP produced per minute per mg of protein. Plot the percentage of inhibition against the log concentration of 2',5'-dideoxyadenosine to determine the IC₅₀ value.
Protocol 2: Cell-Based AC Inhibition Assay (CRE-Luciferase Reporter)
This protocol utilizes a stable HEK293 cell line expressing a luciferase reporter gene under the control of a cAMP Response Element (CRE). Inhibition of AC leads to a decrease in the forskolin-stimulated luciferase signal.[8][9][10]
A. Materials
-
CRE-Luciferase HEK293 stable cell line
-
Growth Medium: MEM supplemented with 10% FBS, 1% non-essential amino acids, 1 mM Na pyruvate, and appropriate selection antibiotic (e.g., Hygromycin B).
-
Assay Medium: Growth medium without the selection antibiotic.
-
Forskolin stock solution (e.g., 10 mM in DMSO)
-
2',5'-dideoxyadenosine stock solution in DMSO
-
White, clear-bottom 96-well or 384-well assay plates
-
Luciferase assay reagent (e.g., Bright-Glo™, ONE-Step™)
-
Luminometer
B. Procedure
-
Cell Seeding:
-
Culture CRE-Luciferase HEK293 cells according to standard protocols.
-
Harvest cells and resuspend in Assay Medium.
-
Seed cells into a white assay plate at a density of ~30,000 cells/well (for 96-well format) in a volume of 40-80 µL.
-
Incubate at 37°C in a CO₂ incubator for 16-24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of 2',5'-dideoxyadenosine in Assay Medium.
-
Add 5-10 µL of the diluted inhibitor solutions to the appropriate wells. For control wells, add Assay Medium with the corresponding percentage of DMSO.
-
Incubate for 30-60 minutes at 37°C.
-
-
Stimulation:
-
Prepare a solution of Forskolin in Assay Medium. The final concentration should be one that elicits a robust but sub-maximal response (e.g., 10 µM).
-
Add 5-10 µL of the Forskolin solution to all wells except the "unstimulated" controls.
-
Add Assay Medium to the "unstimulated" control wells.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 4-6 hours.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions (e.g., add a volume equal to the culture volume).
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (from cell-free wells) from all other readings.
-
Normalize the data by setting the forskolin-stimulated signal (without inhibitor) to 100% and the unstimulated signal to 0%.
-
Plot the normalized response against the log concentration of 2',5'-dideoxyadenosine to determine the IC₅₀ value.
-
Conclusion
2',5'-Dideoxyadenosine remains a valuable pharmacological tool for studying the cAMP signaling pathway. As a cell-permeable P-site inhibitor, it provides a means to acutely decrease adenylate cyclase activity in both in vitro and cellular contexts. While its potency is modest compared to its phosphorylated derivatives, its commercial availability and established history make it an essential compound in the toolkit of researchers investigating cAMP-mediated processes. Understanding its mechanism, inhibitory profile, and the appropriate experimental protocols for its use is critical for the accurate interpretation of experimental results in the fields of signal transduction and drug discovery.
References
- 1. Molecular basis for P-site inhibition of adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Molecular basis for P-site inhibition of adenylyl cyclase. | Semantic Scholar [semanticscholar.org]
- 3. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Binding of 2',5'-dideoxyadenosine to brain membranes. Comparison to P-site inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel CRISPR/Cas9-Based Cellular Model to Explore Adenylyl Cyclase and cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide on 5'-amino-2',5'-dideoxyadenosine: A Tool for Molecular Innovation
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
5'-amino-2',5'-dideoxyadenosine is a synthetic nucleoside analog whose significance in biological research stems not from direct modulation of signaling pathways, but from its utility as a sophisticated tool in molecular biology and genomics. Unlike structurally related adenosine derivatives that exhibit potent inhibitory effects on various enzymes, the primary function of 5'-amino-2',5'-dideoxyadenosine is to serve as a precursor for nucleotide triphosphate analogs (5'-NH₂-dATP). When enzymatically incorporated into a DNA strand, it introduces a chemically distinct, acid-labile phosphoramidate linkage. This unique property enables precise, site-specific cleavage of the DNA backbone, a feature that has been harnessed for novel applications in DNA sequencing and analysis. This guide provides a comprehensive overview of its synthesis, mechanism of action as a research tool, and detailed experimental protocols, while also contextualizing its function by comparing it with biologically active structural analogs.
Core Application: A Precursor for Acid-Labile DNA
The principal application of 5'-amino-2',5'-dideoxyadenosine is in the field of nucleic acid chemistry. Following its chemical synthesis, it is enzymatically converted into its triphosphate form, 5'-amino-2',5'-dideoxyadenosine-5'-N-triphosphate (NH₂-dATP).[1][2] This analog is recognized as a substrate by DNA polymerases, such as the Klenow fragment of E. coli DNA Polymerase I, which can incorporate it into a growing DNA chain opposite a thymine base.[2]
The key innovation lies in the bond formed. Instead of the standard phosphodiester bond, the 5'-amino group forms a P-N phosphoramidate linkage with the phosphate of the preceding nucleotide.[3][4] This phosphoramidate bond is uniquely susceptible to hydrolysis under mild acidic conditions (e.g., dilute acetic acid), which do not affect the standard phosphodiester backbone of DNA.[1][4][5][6] This allows for the generation of sequence-specific DNA fragments, a technique with potential applications in genome sequencing and single nucleotide polymorphism (SNP) analysis.[1][2]
Experimental Workflow: From Synthesis to DNA Cleavage
The overall process involves a multi-step workflow beginning with chemical synthesis of the nucleoside, followed by phosphorylation, enzymatic incorporation into DNA, and finally, site-specific cleavage.
References
- 1. Synthesis and polymerase incorporation of 5′-amino-2′,5′-dideoxy-5′-N-triphosphate nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA-Catalyzed Reactivity of a Phosphoramidate Functional Group and Formation of an Unusual Pyrophosphoramidate Linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
An In-depth Technical Guide to Adenosine, 5'-amino-2',5'-dideoxy-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Adenosine, 5'-amino-2',5'-dideoxy-, a synthetic nucleoside analog with significant utility in biochemical and pharmacological research. We delve into the historical context of its discovery and synthesis, its primary mechanisms of action as an inhibitor of adenylyl cyclase and a scaffold for methyltransferase inhibitors, and detailed protocols for key experimental assays. Quantitative data are presented in structured tables for ease of comparison, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document serves as a vital resource for researchers leveraging this compound in drug discovery and molecular biology.
Discovery and History
The exploration of synthetic nucleoside analogs as tools to probe biological systems has a rich history. While the broader class of 5'-amino-5'-deoxynucleosides saw initial reports in the early 1970s, the specific synthesis of Adenosine, 5'-amino-2',5'-dideoxy- was detailed in the early 2000s. A 2002 paper by Wolfe et al. described the synthesis of 5'-amino-2',5'-dideoxy analogs of adenosine and other nucleosides.[1][2] This work built upon earlier interest in 5'-amino-modified nucleosides, such as 5'-amino-5'-deoxythymidine, which were first described in the 1970s for their utility in studying DNA replication and as mechanistic probes for polymerases.[1]
The primary impetus for the renewed interest in and synthesis of 5'-amino-2',5'-dideoxynucleotides was their potential in genomic analysis.[1][2] The replacement of the 5'-hydroxyl group with a more reactive amino group opened avenues for novel chemical modifications and applications.[2] Subsequently, derivatives of 5'-amino-2',5'-dideoxyadenosine have been explored for their potent inhibitory effects on key enzyme families, namely adenylyl cyclases and methyltransferases, establishing them as valuable tools in drug discovery and chemical biology.
Chemical Synthesis
The synthesis of 5'-amino-2',5'-dideoxyadenosine is a multi-step process typically starting from a readily available, naturally occurring nucleoside. A common synthetic route involves the initial preparation of a 5'-azido-2',5'-dideoxy intermediate, which is then reduced to the desired 5'-amino product.
A representative synthetic scheme is as follows:
-
Protection of the starting nucleoside: The synthesis often begins with a protected form of 2'-deoxyadenosine.
-
Introduction of the azido group: The 5'-hydroxyl group is converted to a good leaving group, such as a tosylate, which is then displaced by an azide nucleophile (e.g., sodium azide) to yield the 5'-azido-2',5'-dideoxyadenosine derivative.
-
Reduction of the azido group: The 5'-azido group is then reduced to the 5'-amino group. A widely used method for this transformation is the Staudinger reaction, which involves treatment with a phosphine, such as triphenylphosphine, followed by hydrolysis.[1][2]
-
Deprotection: Finally, any protecting groups on the nucleobase or sugar are removed to yield the target compound, 5'-amino-2',5'-dideoxyadenosine.
This synthetic strategy is also applicable to the preparation of other 5'-amino-2',5'-dideoxynucleoside analogs, including those of cytidine, guanosine, and uridine.[1][2]
For genomic applications, the 5'-amino-2',5'-dideoxynucleoside can be further converted to its corresponding 5'-N-triphosphate. This is typically achieved through a one-step reaction with trisodium trimetaphosphate in an aqueous, buffered solution.[1][2][3]
Biological Activity and Mechanisms of Action
Adenosine, 5'-amino-2',5'-dideoxy- and its derivatives exhibit significant biological activity primarily through the inhibition of two major classes of enzymes: adenylyl cyclases and methyltransferases.
Inhibition of Adenylyl Cyclase
Adenosine, 5'-amino-2',5'-dideoxy- is a known P-site inhibitor of adenylyl cyclase (AC).[4][5] Adenylyl cyclases are enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in numerous signal transduction pathways. P-site inhibitors are so named because they bind to the purine-binding site of the enzyme. This inhibition is non-competitive with respect to the substrate, ATP. By inhibiting adenylyl cyclase, 5'-amino-2',5'-dideoxyadenosine can effectively reduce intracellular cAMP levels, thereby modulating downstream signaling events.
Methyltransferase Inhibition
Derivatives of 5'-amino-5'-deoxyadenosine have emerged as a promising class of methyltransferase inhibitors.[6][7][8] Methyltransferases are a large family of enzymes that catalyze the transfer of a methyl group from a donor, typically S-adenosylmethionine (SAM), to a variety of substrates, including proteins, DNA, and RNA. The 5'-amino-5'-deoxyadenosine scaffold can be readily modified to generate libraries of compounds that can be screened for inhibitory activity against specific methyltransferases.[6][7][8] For instance, certain sulfonamide derivatives of 5'-amino-5'-deoxyadenosine have been identified as potent inhibitors of the human DNA methyltransferase DNMT2 and the SARS-CoV-2 nsp14/10 methyltransferase.[6]
Quantitative Data
The following tables summarize key quantitative data for Adenosine, 5'-amino-2',5'-dideoxy- and its derivatives.
Table 1: Adenylyl Cyclase Inhibition
| Compound | Assay System | IC50 | Reference |
| 2',5'-dideoxyadenosine | Forskolin-induced activation of a cAMP-dependent reporter gene in HEK293 cells | 33 µM | [4][5] |
| 2',5'-dideoxyadenosine | PACAP-induced reporter gene activation | ~35 µM | [5] |
| 2',5'-dideoxyadenosine | Forskolin-induced Elk-1 transactivation | 10 µM | [5] |
Table 2: Methyltransferase Inhibition
| Derivative | Target Methyltransferase | Assay Type | Binding Affinity (Kd) | Reference |
| Sulfonamide Derivative 1 | METTL3/14 | Fluorescence Polarization | 12.9 ± 2.0 μM | |
| Sulfonamide Derivative 2 | METTL3/14 | Fluorescence Polarization | 16.1 ± 4.6 μM | |
| Sulfonamide Derivative 3 | METTL3/14 | Fluorescence Polarization | 22.5 ± 1.4 μM | |
| Sulfonamide Derivative 4 | nsp14/10 | Isothermal Titration Calorimetry | 0.19 µM | [9] |
| Sulfonamide Derivative 5 | nsp14/10 | Isothermal Titration Calorimetry | 0.16 µM | [9] |
| Sulfonamide Derivative 6 | nsp14/10 | Isothermal Titration Calorimetry | 0.11 µM | [9] |
Experimental Protocols
Synthesis of 5'-amino-2',5'-dideoxyadenosine
This protocol is adapted from Wolfe et al. (2002).[1]
-
Synthesis of 5'-azido-N6-benzoyl-2',5'-dideoxyadenosine: Start with an appropriately protected 2'-deoxyadenosine derivative. Convert the 5'-hydroxyl group to a tosylate and subsequently displace it with sodium azide in a suitable solvent like DMF.
-
Deprotection of the N6-benzoyl group: Treat the product from step 1 with concentrated ammonium hydroxide in methanol and heat the mixture to remove the benzoyl protecting group. Purify the resulting 5'-azido-2',5'-dideoxyadenosine by chromatography.
-
Staudinger Reduction to 5'-amino-2',5'-dideoxyadenosine: Dissolve the 5'-azido-2',5'-dideoxyadenosine in pyridine and add triphenylphosphine. Stir the reaction at room temperature for several hours. Add concentrated aqueous ammonium hydroxide and continue stirring. The product, 5'-amino-2',5'-dideoxyadenosine, can be isolated after an aqueous workup and lyophilization.
Adenylyl Cyclase Activity Assay (Radiolabeled ATP)
This is a classic method for measuring adenylyl cyclase activity.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, a phosphodiesterase inhibitor (e.g., IBMX), and the adenylyl cyclase enzyme preparation (e.g., cell membranes).
-
Initiation of Reaction: Add the test compound (e.g., 5'-amino-2',5'-dideoxyadenosine) at various concentrations. Initiate the enzymatic reaction by adding a mixture of cold ATP and radiolabeled [α-³²P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.
-
Termination of Reaction: Stop the reaction by adding a stop solution containing EDTA and unlabeled cAMP.
-
Separation of Labeled cAMP: Separate the produced [³²P]cAMP from unreacted [α-³²P]ATP using sequential column chromatography over Dowex and alumina columns.
-
Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter to determine the adenylyl cyclase activity.
Methyltransferase Inhibition Assay (Fluorescence Polarization)
This high-throughput assay is used to screen for inhibitors of methyltransferases.[10]
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 25 mM Tris, 50 mM KCl, 0.01% Tween pH 7.5).
-
Prepare solutions of the methyltransferase enzyme, the fluorescently labeled substrate (e.g., a peptide or oligonucleotide), the methyl donor (SAM), and the test compounds at various concentrations.
-
-
Enzyme Reaction:
-
In a microplate, combine the methyltransferase enzyme, the fluorescently labeled substrate, and the test compound.
-
Initiate the reaction by adding SAM.
-
Incubate the plate at a controlled temperature for a specific period to allow for the methylation reaction to occur.
-
-
Detection:
-
Stop the reaction (e.g., by adding a solution containing S-adenosyl-L-homocysteine (SAH), the product of the reaction, which will compete with the binding of a specific antibody).
-
Add a fluorescently labeled tracer that binds to a specific antibody. The methylated product will compete with the tracer for antibody binding.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader equipped with polarization filters.
-
A decrease in fluorescence polarization indicates displacement of the tracer by the methylated product, signifying enzyme activity. An inhibitor will prevent this decrease.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Synthetic workflow for 5'-amino-2',5'-dideoxyadenosine and its triphosphate.
Caption: The cAMP signaling pathway and the inhibitory action of 5'-amino-2',5'-dideoxyadenosine.
References
- 1. Synthesis and polymerase incorporation of 5′-amino-2′,5′-dideoxy-5′-N-triphosphate nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. caymanchem.com [caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Parallel synthesis of 5'-amino-5'-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nucleoside peptides. I. The synthesis of 5'-deoxy-5'-amino-5'-N-aminoacyl peptide derivatives of guanosine, adenosine, and 2'-deoxyadenosine and their effect on cell-free protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of fluorescence polarization-based competition assay for nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 5'-Amino-2',5'-dideoxyadenosine: A Versatile Nucleoside Analog for DNA Engineering and Sequencing
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nucleoside analog 5'-amino-2',5'-dideoxyadenosine, its synthesis, enzymatic incorporation into DNA, and its applications, particularly in the realm of genomic sequencing. This document consolidates key experimental protocols and available data to serve as a comprehensive resource for professionals in the fields of molecular biology, biotechnology, and drug development.
Introduction to 5'-Amino-2',5'-dideoxyadenosine
5'-Amino-2',5'-dideoxyadenosine is a synthetic analog of the natural nucleoside 2'-deoxyadenosine. The defining feature of this analog is the substitution of the 5'-hydroxyl group with an amino group. This modification has profound implications for its biochemical behavior, particularly when it is converted to its triphosphate form, 5'-amino-2',5'-dideoxyadenosine-5'-N-triphosphate (5'-NH₂-dATP).
When 5'-NH₂-dATP is utilized as a substrate by DNA polymerases, it is incorporated into a growing DNA strand, forming a phosphoramidate linkage instead of the canonical phosphodiester bond.[1] This phosphoramidate bond is characterized by its susceptibility to cleavage under mild acidic conditions, a property that is exploited in novel DNA sequencing methodologies.[1] The increased reactivity of the 5'-amino group compared to the natural 5'-hydroxyl group also opens avenues for various bioconjugation strategies.[1]
Synthesis of 5'-Amino-2',5'-dideoxyadenosine and its Triphosphate
The synthesis of 5'-amino-2',5'-dideoxyadenosine and its subsequent conversion to the triphosphate form are critical steps for its application. The protocols outlined below are based on established methodologies.[1]
Synthesis of 5'-Amino-2',5'-dideoxyadenosine
The synthesis of 5'-amino-2',5'-dideoxyadenosine is typically achieved from a protected 2'-deoxyadenosine precursor. A common route involves the conversion of the 5'-hydroxyl group to a more reactive leaving group, followed by nucleophilic substitution with an azide, and subsequent reduction to the desired 5'-amino group.
Experimental Protocol: Synthesis of 5'-azido-N⁶-benzoyl-2',5'-dideoxyadenosine [1]
-
To a solution of N⁶-benzoyl-2'-deoxyadenosine in a suitable organic solvent, add a phosphine reagent and an azodicarboxylate to initiate a Mitsunobu reaction.
-
Introduce an azide source, such as diphenylphosphoryl azide, to the reaction mixture.
-
Allow the reaction to proceed at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Purify the resulting 5'-azido-N⁶-benzoyl-2',5'-dideoxyadenosine by column chromatography.
Experimental Protocol: Synthesis of 5'-amino-2',5'-dideoxyadenosine [1]
-
Dissolve the purified 5'-azido-N⁶-benzoyl-2',5'-dideoxyadenosine in a mixture of methanol and concentrated ammonium hydroxide.
-
Stir the mixture at an elevated temperature (e.g., 58-60°C) for several hours to effect deprotection of the N⁶-benzoyl group and reduction of the azide.
-
Concentrate the reaction mixture and purify the crude product.
-
A subsequent reduction of the 5'-azido group to the 5'-amino group can be achieved using a Staudinger reaction with triphenylphosphine followed by hydrolysis.[1]
Synthesis of 5'-Amino-2',5'-dideoxyadenosine-5'-N-triphosphate
The conversion of the 5'-amino-nucleoside to its 5'-N-triphosphate is essential for its use as a substrate for DNA polymerases.
Experimental Protocol: Triphosphorylation of 5'-amino-2',5'-dideoxyadenosine [1]
-
Dissolve 5'-amino-2',5'-dideoxyadenosine in an aqueous solution containing trisodium trimetaphosphate and Tris buffer.
-
Maintain the reaction at a controlled pH and temperature.
-
Monitor the reaction progress by high-performance liquid chromatography (HPLC).
-
Purify the resulting 5'-amino-2',5'-dideoxyadenosine-5'-N-triphosphate using anion-exchange chromatography.
| Step | Key Reagents | Typical Yield | Reference |
| Azidation | N⁶-benzoyl-2'-deoxyadenosine, DPPA, DIAD | >70% | [1] |
| Reduction & Deprotection | Methanol, NH₄OH, Triphenylphosphine | Quantitative | [1] |
| Triphosphorylation | Trisodium trimetaphosphate, Tris buffer | 85-92% conversion | [1] |
Enzymatic Incorporation into DNA and Properties of Phosphoramidate Linkages
The triphosphate of 5'-amino-2',5'-dideoxyadenosine is recognized as a substrate by various DNA polymerases. The Klenow fragment of E. coli DNA polymerase I has been shown to efficiently incorporate these analogs into a growing DNA strand.[2][3] This incorporation can be either partial or complete, depending on the experimental conditions.[1]
The resulting phosphoramidate bond (P-N) is the key feature of the modified DNA. Unlike the highly stable phosphodiester bond (P-O), the phosphoramidate linkage is labile under mild acidic conditions.[1][4] This chemical instability is the cornerstone of its application in DNA sequencing.
DNA Polymerase-Mediated Incorporation
While it is established that DNA polymerases can incorporate 5'-amino-2',5'-dideoxynucleoside triphosphates, detailed kinetic data comparing the efficiency of different polymerases are scarce in the literature. Such data, including Michaelis-Menten constants (Km) and catalytic rates (kcat), would be invaluable for optimizing protocols and expanding the utility of this analog.
Experimental Protocol: Polymerase Incorporation [1]
-
Prepare a reaction mixture containing a primer-template DNA duplex, the desired DNA polymerase (e.g., Klenow fragment exo-), a buffer with appropriate salts (e.g., MgCl₂), and a mixture of the four dNTPs, with one being the 5'-amino-2',5'-dideoxynucleoside triphosphate analog.
-
Incubate the reaction at the optimal temperature for the polymerase.
-
Terminate the reaction and purify the extended DNA product.
Cleavage of Phosphoramidate Linkages
The selective cleavage of the phosphoramidate bond is typically achieved by treatment with a mild acid, such as dilute acetic acid.[1] The mechanism involves protonation of the nitrogen atom in the phosphoramidate linkage, which facilitates nucleophilic attack and subsequent bond scission.
Experimental Protocol: Acid-Mediated Cleavage [1]
-
Resuspend the DNA containing phosphoramidate linkages in a dilute acid solution (e.g., 10% acetic acid).
-
Incubate at an elevated temperature (e.g., 55°C) for a specific duration.
-
Neutralize the reaction and analyze the resulting DNA fragments by gel electrophoresis or mass spectrometry.
| Condition | Description | Reference |
| Cleavage Reagent | Dilute acetic acid | [1] |
| pH for Cleavage | Acidic (pH < 5) | [5] |
| Stability at Neutral pH | Stable at pH 6-8 for at least 48 hours | [5] |
Applications in DNA Sequencing
The most prominent application of 5'-amino-2',5'-dideoxyadenosine is in a novel, chemical cleavage-based DNA sequencing method.[1] This method provides an alternative to the traditional Sanger sequencing and modern high-throughput sequencing technologies.
The process involves four separate polymerase reactions, each containing a specific 5'-amino-2',5'-dideoxynucleoside triphosphate (A, T, C, or G) along with the three other standard dNTPs. This results in a population of DNA fragments, each terminated at a specific base with a phosphoramidate linkage. Subsequent acid treatment cleaves the DNA at these modified positions, generating a ladder of fragments that can be resolved by gel electrophoresis to deduce the DNA sequence.[1]
Other Potential Applications
The unique properties of 5'-amino-2',5'-dideoxyadenosine and its derivatives suggest potential applications beyond DNA sequencing. The presence of a primary amino group allows for site-specific labeling of DNA with fluorophores, biotin, or other moieties for diagnostic and imaging purposes. Furthermore, libraries of 5'-amino-5'-deoxyadenosine derivatives have been synthesized and screened for inhibitory activity against enzymes such as methyltransferases, indicating a potential role in drug discovery and development.[6]
Conclusion and Future Perspectives
5'-Amino-2',5'-dideoxyadenosine is a valuable tool in molecular biology and biotechnology. Its ability to be enzymatically incorporated into DNA to form a cleavable phosphoramidate linkage has been effectively harnessed for a chemical sequencing methodology. While the synthesis and basic applications are well-documented, a significant gap exists in the quantitative understanding of its interaction with various DNA polymerases and the precise kinetics of the phosphoramidate bond cleavage. Further research in these areas will undoubtedly expand the utility of this versatile nucleoside analog, leading to the development of new and improved technologies for DNA analysis, diagnostics, and therapeutics.
References
- 1. Synthesis and polymerase incorporation of 5′-amino-2′,5′-dideoxy-5′-N-triphosphate nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Polymerase-catalyzed synthesis of DNA from phosphoramidate conjugates of deoxynucleotides and amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 34.237.233.138 [34.237.233.138]
An In-depth Technical Guide to 5'-Amino-2',5'-dideoxyadenosine Derivatives: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5'-amino-2',5'-dideoxyadenosine and its derivatives, a class of nucleoside analogs with significant potential in therapeutic development. This document details their synthesis, key chemical properties, and diverse biological activities, with a focus on their roles as modulators of critical cellular signaling pathways. We present quantitative data on their bioactivity, detailed experimental protocols for their synthesis and evaluation, and visual representations of their mechanisms of action to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.
Introduction
Nucleoside analogs represent a cornerstone of modern pharmacology, with wide-ranging applications as antiviral, anticancer, and anti-inflammatory agents. Among these, derivatives of adenosine, a fundamental component of nucleic acids and cellular energy metabolism, have garnered considerable interest. The modification of the adenosine scaffold, particularly at the 5'-position, has yielded compounds with novel biological activities. This guide focuses on 5'-amino-2',5'-dideoxyadenosine and its derivatives, exploring their chemical synthesis and their interactions with key biological targets, including methyltransferases and adenylate cyclases. These interactions underpin their potential for therapeutic intervention in a variety of disease states.
Synthesis of 5'-Amino-2',5'-dideoxyadenosine and its Derivatives
The synthesis of 5'-amino-2',5'-dideoxyadenosine and its derivatives is a multi-step process that typically begins with a readily available starting material such as 2'-deoxyadenosine. Key transformations involve the selective modification of the 5'-hydroxyl group to introduce an amino functionality.
Synthesis of the Core Scaffold: 5'-Amino-2',5'-dideoxyadenosine
A common synthetic route to the core scaffold involves the conversion of the 5'-hydroxyl group to a good leaving group, followed by nucleophilic substitution with an azide, and subsequent reduction to the desired 5'-amino group. The Staudinger reaction is a frequently employed method for the reduction of the azide.
Parallel Synthesis of 5'-Amino-5'-deoxyadenosine Amide and Sulfonamide Libraries
For the rapid generation of a diverse library of derivatives for structure-activity relationship (SAR) studies, parallel synthesis methodologies have been developed. These methods often utilize a protected 5'-amino-5'-deoxyadenosine building block which can be readily acylated or sulfonylated with a variety of commercially available acyl chlorides and sulfonyl chlorides.
Physicochemical and Biological Properties
The introduction of the 5'-amino group and further derivatization significantly alters the physicochemical and biological properties of the adenosine scaffold. These modifications can enhance binding affinity to target enzymes, modulate cell permeability, and confer novel biological activities.
Inhibition of Methyltransferases
A significant area of interest for 5'-amino-5'-deoxyadenosine derivatives is their ability to inhibit S-adenosylmethionine (SAM)-dependent methyltransferases. These enzymes play crucial roles in epigenetic regulation and RNA processing, and their dysregulation is implicated in various diseases, including cancer. Derivatives of 5'-amino-5'-deoxyadenosine can act as SAM-competitive inhibitors, occupying the cofactor binding site and preventing the transfer of a methyl group to the substrate.
Inhibition of Adenylate Cyclase
Certain 2',5'-dideoxyadenosine derivatives have been identified as P-site inhibitors of adenylate cyclase, an enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP). By binding to the P-site, these compounds can allosterically inhibit the enzyme's catalytic activity, thereby modulating cAMP-dependent signaling pathways.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the biological activity of selected 5'-amino-2',5'-dideoxyadenosine derivatives.
Table 1: Inhibitory Activity of 5'-Amino-5'-deoxyadenosine Sulfonamide Derivatives against Methyltransferases
| Compound ID | Target Enzyme | Kd (μM) |
| 34 | METTL3/14 | 12.9 ± 2.0 |
| 40 | METTL3/14 | 16.1 ± 4.6 |
| 42 | METTL3/14 | 22.5 ± 1.4 |
| 34 | nsp14/10 | Nanomolar Affinity |
| 35 | nsp14/10 | Nanomolar Affinity |
| 46 | nsp14/10 | Nanomolar Affinity |
Data from a fluorescence polarization-based assay.[1]
Table 2: Inhibitory Activity of 2',5'-Dideoxyadenosine Derivatives against Adenylate Cyclase
| Compound | Target Enzyme | IC50 |
| 2',5'-dideoxyadenosine | Rat Brain Adenylate Cyclase | 3 µM |
| 2',5'-dideoxyadenosine | Bovine Brain Adenylate Cyclase | 45 µM |
| 2',5'-dideoxyadenosine 3'-triphosphate | Adenylyl Cyclase (AC) 1 (+ Mn2+) | 170 nM |
| 2',5'-dideoxyadenosine 3'-triphosphate | AC2 (+ Mn2+) | 280 nM |
| 2',5'-dideoxyadenosine 3'-triphosphate | AC6 (+ Mn2+) | 150 nM |
Experimental Protocols
Synthesis of 5'-Azido-2',5'-dideoxyadenosine
To a solution of 5′-azido-N6-benzoyl-2′,5′-dideoxyadenosine (1.6 mmol) in methanol (4 ml), concentrated NH4OH (6 ml) is added. The mixture is stirred at 58–60°C for 15 hours and then concentrated to dryness in vacuo. The residue is dissolved in H2O (60 ml) and extracted with CHCl3 (5 x 5 ml). The aqueous layer is collected, and the organic solutions are combined and back-extracted with H2O (2 x 5 ml). The combined aqueous solutions are lyophilized to yield the product.[2]
Synthesis of 5'-Amino-2',5'-dideoxyadenosine
A solution of 5'-azido-2',5'-dideoxyadenosine (0.12 mmol) and triphenylphosphine (0.38 mmol) in pyridine (1 ml) is stirred at room temperature for 7 hours. Concentrated aqueous NH4OH (0.2 ml) is added, and the mixture is stirred at room temperature overnight, followed by stirring at 55°C for 1 hour. H2O (5 ml) is added, and the resulting precipitate is removed by filtration and washed with H2O. The combined filtrate is extracted with EtOAc (5 x 3 ml) and then lyophilized to give the crude product.[2]
Parallel Synthesis of 5'-Amino-5'-deoxyadenosine Amides
To a solution of the carboxylic acid (0.14 mmol) in dichloromethane (DCM, 1 mL), oxalyl chloride (0.15 mmol) and a catalytic amount of dimethylformamide (DMF) are added. The mixture is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the resulting acyl chloride is dissolved in DCM (1 mL). This solution is added to a solution of 5′-amino-5′-deoxy-2′,3′-O-isopropylideneadenosine (0.1 mmol) and triethylamine (0.2 mmol) in DCM (1 mL). The reaction is stirred at room temperature until completion, as monitored by LC-MS. The reaction mixture is then washed with saturated aqueous sodium bicarbonate. The organic layer is dried over sodium sulfate and concentrated. The residue is then deprotected by treatment with a trifluoroacetic acid (TFA):water solution to yield the final amide product.[1]
Fluorescence Polarization Assay for Methyltransferase Activity
All fluorescence polarization (FP) measurements are performed in a 384-well microplate. The assay is conducted in a buffer of 25 mM Tris, 50 mM KCl, and 0.01% Tween at pH 7.5. For the binding assay, varying concentrations of the methyltransferase enzyme are titrated against a constant concentration of a fluorescently labeled probe (e.g., 5 nM). The polarization is measured after a 30-60 minute incubation at room temperature using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation at 482 nm and emission at 530 nm). For the competition assay, a constant concentration of the enzyme and the fluorescent probe are incubated with varying concentrations of the inhibitor compound. The decrease in fluorescence polarization is measured to determine the inhibitory activity.[3]
Signaling Pathways and Mechanisms of Action
Adenosine Receptor Signaling
Adenosine and its analogs exert their effects by binding to four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are coupled to different G proteins, leading to distinct downstream signaling cascades. A1 and A3 receptors typically couple to Gi/o, inhibiting adenylate cyclase and decreasing cAMP levels. Conversely, A2A and A2B receptors couple to Gs, activating adenylate cyclase and increasing cAMP levels. Some receptors can also couple to Gq, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.
Caption: Adenosine Receptor Signaling Pathways.
Inhibition of DNA Methyltransferases (DNMTs) and Reactivation of Wnt Signaling Antagonists
In many cancers, tumor suppressor genes are silenced through the hypermethylation of their promoter regions by DNMTs. This is particularly true for negative regulators of the Wnt signaling pathway, such as Secreted Frizzled-Related Proteins (SFRPs) and Dickkopf (DKK) proteins. Inhibition of DNMTs by 5'-amino-2',5'-dideoxyadenosine derivatives can lead to the demethylation and re-expression of these Wnt antagonists.[2][4][5][6][7][8][9][10] The restored expression of SFRPs and DKKs leads to the sequestration of Wnt ligands and LRP5/6 co-receptors, respectively, thereby inhibiting the canonical Wnt signaling cascade. This prevents the accumulation of β-catenin in the nucleus and the subsequent transcription of Wnt target genes involved in cell proliferation and survival.
Caption: Inhibition of Wnt Signaling via DNMT Inhibition.
Inhibition of DNA Methyltransferases (DNMTs) and Reactivation of STAT Signaling Inhibitors
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade often dysregulated in cancer. Hyperactivation of STATs, particularly STAT3, can promote tumor cell survival and proliferation. The activity of the JAK/STAT pathway is negatively regulated by suppressors of cytokine signaling (SOCS) and protein inhibitors of activated STAT (PIAS). In certain cancers, the genes encoding these inhibitors are silenced by DNA methylation. DNMT inhibitors can reverse this silencing, leading to the re-expression of SOCS and PIAS proteins.[11][12] These re-expressed inhibitors can then attenuate JAK/STAT signaling by inhibiting JAK kinases and preventing STAT dimerization and DNA binding, respectively.
Caption: Inhibition of STAT Signaling via DNMT Inhibition.
Conclusion and Future Directions
5'-Amino-2',5'-dideoxyadenosine and its derivatives represent a versatile class of nucleoside analogs with significant therapeutic potential. Their ability to potently and selectively inhibit key enzymes such as methyltransferases and adenylate cyclases makes them attractive candidates for the development of novel drugs for a range of diseases, including cancer and viral infections. The synthetic methodologies outlined in this guide, particularly the parallel synthesis approaches, will facilitate the generation of extensive compound libraries for further SAR exploration and lead optimization. Future research should focus on elucidating the detailed molecular interactions of these compounds with their targets, optimizing their pharmacokinetic properties, and evaluating their efficacy and safety in preclinical and clinical studies. The continued investigation of this promising class of molecules holds the potential to deliver new and effective therapeutic agents.
References
- 1. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The Wnt antagonists DKK1 and SFRP1 are downregulated by promoter hypermethylation in systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parallel synthesis of 5'-amino-5'-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Wnt Inhibitors DKK1 and SFRP1 Are Downregulated by Promoter Hypermethylation in Systemic Sclerosis - ACR Meeting Abstracts [acrabstracts.org]
- 5. Re-expression of tumor suppressor, sFRP1, leads to antitumor synergy of combined HDAC and methyltransferase inhibitors in chemoresistant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of DNA methyltransferase 1 by RNA interference reverses epithelial-mesenchymal transition in highly metastatic 95D lung cancer cells by inhibiting the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of DNMT suppresses the stemness of colorectal cancer cells through down-regulating Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA methyltransferase inhibitor-mediated apoptosis in the Wnt/β-catenin signal pathway in a renal cell carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. DNA methylation and histone modifications cause silencing of Wnt antagonist gene in human renal cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA methyltransferase 1(DNMT1) induced the expression of suppressors of cytokine signaling3 (Socs3) in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNMTs-mediated SOCS3 methylation promotes the occurrence and development of AML - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 5'-Amino-5'-deoxyadenosine Derivatives as Methyltransferase Inhibitors
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide focuses on the activity of 5'-amino-5'-deoxyadenosine derivatives as methyltransferase inhibitors. Extensive research did not yield specific data for "Adenosine, 5'-amino-2',5'-dideoxy-" as a methyltransferase inhibitor. The information presented herein pertains to closely related structural analogs, which are the subject of current research in this field.
Introduction
Methyltransferases are a large family of enzymes that catalyze the transfer of a methyl group from a donor molecule, typically S-adenosylmethionine (SAM), to a variety of substrates, including DNA, RNA, proteins, and small molecules. The process of methylation is crucial for the regulation of numerous cellular functions, including gene expression, protein function, and signal transduction. Aberrant methyltransferase activity has been implicated in a range of diseases, most notably cancer, making these enzymes attractive targets for therapeutic intervention.
Nucleoside analogs, particularly derivatives of adenosine, have been a fertile ground for the development of methyltransferase inhibitors due to their structural similarity to the natural cofactor SAM and its product, S-adenosylhomocysteine (SAH). Among these, derivatives of 5'-amino-5'-deoxyadenosine have emerged as a promising class of inhibitors, with demonstrated activity against a variety of methyltransferases. This guide provides a comprehensive overview of the current state of knowledge on these compounds, with a focus on their mechanism of action, inhibitory activity, and the experimental methodologies used to characterize them.
Mechanism of Action
Derivatives of 5'-amino-5'-deoxyadenosine are thought to act primarily as competitive inhibitors of methyltransferases. Their structural resemblance to the adenosine moiety of the SAM cofactor allows them to bind to the SAM-binding pocket of the enzyme. By occupying this site, they prevent the binding of the natural methyl donor, thereby inhibiting the methylation of the enzyme's substrate.
The general mechanism of methyltransferase activity and its inhibition by a 5'-amino-5'-deoxyadenosine analog is depicted in the following logical diagram.
Caption: Competitive inhibition of a methyltransferase by a 5'-amino-5'-deoxyadenosine analog.
Quantitative Inhibitory Data
Recent studies have explored libraries of 5'-amino-5'-deoxyadenosine derivatives, primarily amides and sulfonamides, for their inhibitory potential against various methyltransferases. The inhibitory activities are often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). The following table summarizes key quantitative data for selected derivatives against different methyltransferase targets.
| Target Methyltransferase | Derivative Class | Compound ID | Binding Affinity (Kd) / IC50 | Reference |
| METTL3/14 | Sulfonamide | 34 | Low micromolar | [1][2] |
| METTL3/14 | Sulfonamide | 40 | Low micromolar | [1][2] |
| METTL3/14 | Sulfonamide | 42 | Low micromolar | [1][2] |
| SARS-CoV-2 nsp14/10 | Sulfonamide | 34 | Nanomolar range | [1][2] |
| SARS-CoV-2 nsp14/10 | Sulfonamide | 35 | Nanomolar range | [1][2] |
| SARS-CoV-2 nsp14/10 | Amide | 46 | Nanomolar range | [1][2] |
Experimental Protocols
The characterization of 5'-amino-5'-deoxyadenosine derivatives as methyltransferase inhibitors involves a series of in vitro and cellular assays. A key initial step is often a binding assay to determine the affinity of the compound for the target enzyme.
Fluorescence Polarization (FP) Assay for Binding Affinity
A fluorescence polarization (FP) assay is a common method to screen for and quantify the binding of small molecule inhibitors to a target protein.[1][2] This technique relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger protein, the tumbling rate of the tracer slows down, leading to an increase in the polarization of the emitted light. A competitive inhibitor will displace the tracer from the protein, causing a decrease in polarization.
Experimental Workflow:
Caption: A typical workflow for a fluorescence polarization-based binding assay.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: A suitable buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20) is prepared.
-
Enzyme Solution: The purified methyltransferase is diluted to the desired concentration in the assay buffer.
-
Tracer Solution: A fluorescently labeled ligand known to bind to the enzyme's active site is diluted in the assay buffer.
-
Inhibitor Stock Solution: The 5'-amino-5'-deoxyadenosine derivative is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
-
Assay Procedure:
-
A serial dilution of the inhibitor stock solution is prepared in the assay buffer.
-
The diluted inhibitor solutions are dispensed into the wells of a microplate (e.g., a 384-well plate).
-
The enzyme and tracer solutions are mixed and pre-incubated for a defined period (e.g., 30 minutes at room temperature).
-
The enzyme-tracer mixture is added to the wells containing the inhibitor.
-
The plate is incubated for a further period (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
The fluorescence polarization of each well is measured using a microplate reader equipped with appropriate excitation and emission filters.
-
The data are typically plotted as fluorescence polarization versus the logarithm of the inhibitor concentration.
-
The resulting sigmoidal curve is fitted to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value, which can then be used to calculate the dissociation constant (Kd).
-
Impact on Cellular Signaling Pathways
The inhibition of methyltransferases by 5'-amino-5'-deoxyadenosine derivatives can have profound effects on various cellular signaling pathways. For instance, the inhibition of DNA methyltransferases (DNMTs) can lead to the demethylation of promoter regions of tumor suppressor genes, resulting in their re-expression and subsequent downstream effects on cell cycle arrest and apoptosis. Similarly, the inhibition of histone methyltransferases can alter chromatin structure and gene transcription.
The following diagram illustrates a simplified signaling pathway that can be affected by the inhibition of a DNA methyltransferase.
References
- 1. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of 5'deoxy-5'-methylthioadenosine on the metabolism of S-adenosyl methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5'-amino-2',5'-dideoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental applications of 5'-amino-2',5'-dideoxyadenosine, a versatile synthetic nucleoside analog. Detailed protocols for its use in key biochemical assays are provided, along with data presentation and visualization of relevant signaling pathways.
Introduction
5'-amino-2',5'-dideoxyadenosine is a modified nucleoside that serves as a valuable tool in biochemical and pharmacological research. Its structural similarity to endogenous nucleosides allows it to interact with various enzymes, acting primarily as an inhibitor. This document outlines its primary applications as a precursor for methyltransferase inhibitor libraries, a P-site inhibitor of adenylyl cyclase, and an inhibitor of adenosine kinase.
Key Applications
-
Building Block for Methyltransferase Inhibitor Libraries: The 5'-amino group provides a reactive handle for the parallel synthesis of amide and sulfonamide libraries. These libraries can be screened for inhibitors of methyltransferases, a class of enzymes crucial in epigenetics and cellular signaling.
-
Inhibition of Adenylyl Cyclase: 5'-amino-2',5'-dideoxyadenosine acts as a P-site inhibitor of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP). This inhibition allows for the study of cAMP-mediated signaling pathways.
-
Inhibition of Adenosine Kinase: This compound also inhibits adenosine kinase, an enzyme that phosphorylates adenosine to adenosine monophosphate (AMP). By inhibiting this enzyme, it can modulate intracellular and extracellular adenosine levels, impacting various physiological processes.
Data Presentation
Table 1: Inhibition of Methyltransferases by 5'-amino-2',5'-dideoxyadenosine Derivatives
| Compound ID | Target Methyltransferase | Inhibition Constant (Kd) | Assay Type |
| 34 | METTL3/14 | Low micromolar | Fluorescence Polarization |
| 35 | nsp14/10 | Nanomolar | Fluorescence Polarization |
| 40 | METTL3/14 | Low micromolar | Fluorescence Polarization |
| 42 | METTL3/14 | Low micromolar | Fluorescence Polarization |
| 46 | nsp14/10 | Nanomolar | Fluorescence Polarization |
| 63 | nsp14/10 | 17.2 ± 5.5 µM | Fluorescence Polarization |
| 64 | nsp14/10 | 2.90 ± 0.38 µM | Fluorescence Polarization |
| 65 | nsp14/10 | 3.80 ± 0.78 µM | Fluorescence Polarization |
| 66 | nsp14/10 | 42.3 ± 11.1 µM | Fluorescence Polarization |
Data synthesized from studies on derivative compounds of 5'-amino-2',5'-dideoxyadenosine.
Table 2: Inhibition of Adenylyl Cyclase
| Compound | Target | IC50 | Cell Line | Assay Type |
| 2',5'-dideoxyadenosine | Adenylyl Cyclase | 33 µM (forskolin-stimulated) | HEK293 | cAMP Reporter Gene Assay |
| 2',5'-dideoxyadenosine | Adenylyl Cyclase | ~35 µM (PACAP-induced) | HEK293 | cAMP Reporter Gene Assay |
| 2',5'-dideoxyadenosine | Adenylyl Cyclase | 10 µM (forskolin-induced) | HEK293 | Elk-1 Transactivation Assay |
Note: Data for the closely related 2',5'-dideoxyadenosine is presented as a proxy for the inhibitory activity of the 5'-amino derivative on adenylyl cyclase.[1]
Signaling Pathways
References
Application Notes and Protocols: Using "Adenosine, 5'-amino-2',5'-dideoxy-" in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine, 5'-amino-2',5'-dideoxy- (also known as 2',5'-dideoxyadenosine or ddAdo) is a synthetic nucleoside analog that serves as a valuable tool in cell biology and pharmacology. Its primary mechanism of action is the inhibition of adenylyl cyclase (AC), the enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). By binding to the P-site of adenylyl cyclase, ddAdo acts as a potent, non-competitive inhibitor, thereby reducing intracellular cAMP levels and modulating downstream signaling pathways. This property makes it an essential reagent for studying cAMP-mediated cellular processes, including signal transduction, gene expression, and metabolism.
These application notes provide detailed protocols for utilizing Adenosine, 5'-amino-2',5'-dideoxy- in cell culture to investigate its effects on cAMP signaling and downstream protein phosphorylation.
Physicochemical Properties and Storage
| Property | Value |
| Synonyms | 2',5'-dideoxyadenosine, ddAdo |
| Molecular Formula | C₁₀H₁₃N₅O₂ |
| Molecular Weight | 235.2 g/mol |
| CAS Number | 6698-26-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (20 mg/mL), DMF (5 mg/mL), and PBS (pH 7.2, 10 mg/mL)[1] |
| Storage | Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[2] |
Mechanism of Action
Adenosine, 5'-amino-2',5'-dideoxy- functions as a P-site inhibitor of adenylyl cyclase. The "P-site" is a regulatory site on the enzyme, distinct from the catalytic site, which is involved in feedback inhibition. By binding to this site, ddAdo allosterically inhibits the enzymatic activity of adenylyl cyclase, leading to a decrease in the synthesis of cAMP from ATP. This inhibition is non-competitive with respect to ATP. The reduction in cAMP levels subsequently affects the activity of cAMP-dependent protein kinase (PKA) and other downstream effectors, such as the transcription factor cAMP response element-binding protein (CREB).
Quantitative Data Summary
The inhibitory potency of Adenosine, 5'-amino-2',5'-dideoxy- can vary depending on the cell type, the specific adenylyl cyclase isoform, and the experimental conditions. The following table summarizes key quantitative data from published studies.
| Parameter | Cell Line/System | Activator | Value | Reference |
| IC₅₀ | - | Adenylyl Cyclase (general) | 3 µM | [2] |
| IC₅₀ | HEK293 cells | Forskolin | 33 µM | [3] |
| IC₅₀ | HEK293 cells | PACAP | ~35 µM | [3] |
| IC₅₀ | - | Forskolin-induced Elk-1 transactivation | 10 µM | [3] |
Experimental Protocols
Protocol 1: Inhibition of Forskolin-Stimulated cAMP Accumulation in HEK293 Cells
This protocol describes how to measure the inhibitory effect of ddAdo on cAMP production in response to the adenylyl cyclase activator, forskolin.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Adenosine, 5'-amino-2',5'-dideoxy- (ddAdo)
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of ddAdo in DMSO.
-
Prepare a stock solution of forskolin in DMSO.
-
On the day of the experiment, prepare serial dilutions of ddAdo and a working solution of forskolin in serum-free DMEM or a suitable assay buffer. Also, prepare a working solution of a PDE inhibitor like IBMX to prevent cAMP degradation.
-
-
Inhibition and Stimulation:
-
Wash the cells once with warm PBS.
-
Add the desired concentrations of ddAdo (e.g., 1 µM to 1 mM) to the cells and pre-incubate for 30 minutes at 37°C.[4]
-
Add forskolin (e.g., 10-25 µM) to the wells containing ddAdo and incubate for an additional 15-30 minutes at 37°C.[4][5] Include appropriate controls (vehicle control, forskolin only).
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the medium and lyse the cells according to the instructions of your chosen cAMP assay kit.
-
Measure the intracellular cAMP concentration using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration for each sample.
-
Plot the cAMP concentration against the ddAdo concentration and determine the IC₅₀ value.
-
Protocol 2: Analysis of CREB Phosphorylation by Western Blot
This protocol outlines the procedure to assess the effect of ddAdo on the phosphorylation of CREB at Serine 133, a downstream target of the cAMP/PKA pathway.
Materials:
-
Cell line of interest (e.g., HEK293, SH-SY5Y, or primary neurons)
-
Complete cell culture medium
-
Adenosine, 5'-amino-2',5'-dideoxy- (ddAdo)
-
Stimulating agent (e.g., forskolin, GPCR agonist)
-
PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency in appropriate culture vessels (e.g., 6-well plates).
-
Pre-treat cells with the desired concentration of ddAdo for 30-60 minutes.
-
Stimulate the cells with an appropriate agonist (e.g., 5 µM forskolin) for a predetermined time (e.g., 15-30 minutes) to induce CREB phosphorylation.[6]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB (in 5% BSA in TBST) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-CREB and total CREB.
-
Express the results as the ratio of phospho-CREB to total CREB to determine the effect of ddAdo on CREB phosphorylation.
-
Troubleshooting and Considerations
-
Solubility: Ensure that ddAdo is fully dissolved in the appropriate solvent before diluting it in aqueous buffers to avoid precipitation.
-
Cell Viability: At high concentrations or with prolonged exposure, ddAdo may affect cell viability. It is advisable to perform a cytotoxicity assay to determine the optimal non-toxic concentration range for your specific cell line.
-
Off-target effects: While ddAdo is a relatively specific adenylyl cyclase inhibitor, the possibility of off-target effects should be considered, especially at high concentrations. Appropriate controls are essential for interpreting the results.
-
Phosphatase Activity: When studying protein phosphorylation, it is crucial to use phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of the proteins of interest.
Conclusion
Adenosine, 5'-amino-2',5'-dideoxy- is a powerful pharmacological tool for the investigation of cAMP-dependent signaling pathways in a cellular context. The protocols provided here offer a framework for studying its effects on adenylyl cyclase activity and downstream signaling events. By carefully optimizing experimental conditions and including appropriate controls, researchers can effectively utilize this compound to gain valuable insights into the complex roles of cAMP in health and disease.
References
- 1. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay in Summary_ki [bdb99.ucsd.edu]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Adenosine, 5'-amino-2',5'-dideoxy- in Protein-Nucleic Acid Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine, 5'-amino-2',5'-dideoxy- (NH₂-ddA) is a modified nucleoside analog that has emerged as a valuable tool for investigating the intricate interactions between proteins and nucleic acids. Its unique chemical properties, particularly the replacement of the 5'-hydroxyl group with an amino group, offer distinct advantages in various biochemical and molecular biology applications. These notes provide an overview of its applications, quantitative data on its interactions, and detailed protocols for its use in studying protein-nucleic acid interactions, particularly in the context of DNA polymerases and methyltransferase inhibition.
The increased reactivity of the 5'-amino group compared to a hydroxyl group allows for specific chemical modifications and provides a unique probe for enzymatic mechanisms.[1][2][3] This analog, particularly in its triphosphate form (NH₂-ddATP), can be incorporated into DNA by polymerases, leading to a modified backbone that can be selectively cleaved, a feature exploited in novel sequencing methodologies.[1][2] Furthermore, derivatives of the related compound 5'-amino-5'-deoxyadenosine have shown promise as inhibitors of methyltransferases, a critical class of enzymes in epigenetic regulation and viral replication.[4][5]
Key Applications
-
DNA Sequencing and Genomic Analysis: The triphosphate form of 5'-amino-2',5'-dideoxyadenosine (NH₂-ddATP) can be utilized as a chain terminator in Sanger sequencing or in specialized sequencing-by-synthesis approaches. The resulting phosphoramidate linkage is susceptible to specific chemical cleavage, providing a method for generating sequencing ladders.[1][2] This property is also valuable for single nucleotide polymorphism (SNP) detection.[1]
-
Mechanistic Studies of DNA Polymerases: As a substrate analog for DNA polymerases, NH₂-ddATP can be used to probe the active site and catalytic mechanism of these enzymes.[1][2] Its incorporation efficiency and the properties of the resulting modified DNA can provide insights into polymerase fidelity and translocation.
-
Development of Enzyme Inhibitors: The adenosine scaffold is a common motif in many coenzymes and is recognized by a wide range of enzymes.[4] Derivatives of 5'-amino-deoxyadenosine have been successfully developed as inhibitors of methyltransferases, which are crucial targets in oncology and virology.[4][5]
Quantitative Data
The following tables summarize the available quantitative data for 5'-amino-2',5'-dideoxyadenosine derivatives and the related compound 2',5'-dideoxyadenosine.
Table 1: Binding Affinities of 5'-amino-5'-deoxyadenosine Derivatives as Methyltransferase Inhibitors [4]
| Compound Type | Target Enzyme | Binding Affinity (Kd or IC50) | Assay Method |
| Sulfonamide & Amide Derivatives | SARS-CoV-2 nsp14/10 | Nanomolar to low Micromolar | Fluorescence Polarization (FP) |
| Sulfonamide Derivatives | Human METTL3/14 | Low Micromolar | Fluorescence Polarization (FP) |
Table 2: Inhibitory Activity of 2',5'-dideoxyadenosine (a related compound) [6][7][8]
| Target Enzyme | Inhibitory Concentration (IC50) | Cell Line / System | Notes |
| Adenylate Cyclase | 3 µM - 33 µM | HEK293 cells | P-site inhibitor |
| Elk-1 Transactivation | 10 µM | HEK293 cells | Forskolin-induced |
Experimental Protocols
Protocol 1: Polymerase Incorporation of 5'-amino-2',5'-dideoxyadenosine-5'-N-triphosphate (NH₂-ddATP)
This protocol describes the incorporation of NH₂-ddATP into a DNA strand by the Klenow fragment of E. coli DNA polymerase I.
Materials:
-
Single-stranded DNA template
-
DNA primer (fluorescently or radioactively labeled for detection)
-
Klenow Fragment, E. coli DNA Polymerase I
-
10X Klenow Fragment Buffer
-
dNTP mix (dCTP, dGTP, dTTP at desired concentration)
-
5'-amino-2',5'-dideoxyadenosine-5'-N-triphosphate (NH₂-ddATP)
-
Nuclease-free water
-
Stop solution (e.g., formamide with EDTA and loading dyes)
-
Polyacrylamide gel electrophoresis (PAGE) system for analysis
Procedure:
-
Annealing: In a microcentrifuge tube, mix the DNA template and primer in a 1:1.5 molar ratio in 1X Klenow Fragment Buffer. Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to anneal the primer to the template.
-
Reaction Setup: On ice, prepare the polymerase extension reaction by adding the following components in order:
-
Annealed template-primer complex
-
10X Klenow Fragment Buffer (to a final concentration of 1X)
-
dNTP mix (without dATP)
-
NH₂-ddATP (at a concentration determined empirically for desired termination)
-
Nuclease-free water to the final volume
-
-
Initiation: Add the Klenow fragment to the reaction mixture. The final enzyme concentration will depend on the specific activity of the enzyme and the desired reaction kinetics.
-
Incubation: Incubate the reaction at 37°C. The incubation time can be varied from 15 to 60 minutes depending on the desired length of the extended products.
-
Termination: Stop the reaction by adding an equal volume of stop solution.
-
Analysis: Denature the DNA by heating the samples at 95°C for 5 minutes, then rapidly cool on ice. Analyze the reaction products by denaturing PAGE to visualize the incorporation of the NH₂-ddA and the resulting chain termination.
Protocol 2: Fluorescence Polarization (FP) Assay for Screening Methyltransferase Inhibitors
This protocol provides a general framework for a competitive binding assay to screen for inhibitors of a methyltransferase using a fluorescently labeled ligand.
Materials:
-
Purified methyltransferase enzyme
-
Fluorescently labeled ligand (e.g., a fluorescent derivative of S-adenosyl-L-homocysteine)
-
Assay buffer (e.g., Tris-HCl with NaCl, DTT, and a surfactant like Tween-20)
-
Test compounds (including 5'-amino-5'-deoxyadenosine derivatives)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. Prepare solutions of the methyltransferase and the fluorescent ligand at 2X the final desired concentration in assay buffer.
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of the test compound dilutions to the wells of the microplate. Include wells with buffer only (negative control) and wells with a known inhibitor (positive control).
-
Add the 2X methyltransferase solution (e.g., 5 µL) to all wells.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation: Add the 2X fluorescent ligand solution (e.g., 10 µL) to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a time sufficient to reach binding equilibrium (e.g., 30-60 minutes). Protect the plate from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: The decrease in fluorescence polarization in the presence of a test compound indicates displacement of the fluorescent ligand and suggests inhibitory activity. Calculate the IC₅₀ values for active compounds by fitting the data to a dose-response curve.
Visualizations
References
- 1. Synthesis and polymerase incorporation of 5′-amino-2′,5′-dideoxy-5′-N-triphosphate nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for High-Yield Synthesis of 5'-Amino-2',5'-dideoxyadenosine Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5'-Amino-2',5'-dideoxyadenosine and its analogs are valuable synthetic intermediates and pharmacologically active compounds. The replacement of the 5'-hydroxyl group with an amino group offers a reactive handle for further chemical modifications, enabling the creation of diverse molecular libraries for drug discovery and chemical biology.[1][2] These analogs have shown utility in various applications, including their use as building blocks for enzyme inhibitors and for incorporation into nucleic acids for genomic analysis.[1][2][3][4] This document provides detailed protocols for the high-yield synthesis of the parent compound, 5'-amino-2',5'-dideoxyadenosine, and a general method for its subsequent derivatization into a library of amide and sulfonamide analogs.
Overall Synthetic Workflow
The synthesis of 5'-amino-2',5'-dideoxyadenosine analogs from the commercially available 2'-deoxyadenosine is a robust multi-step process. The primary strategy involves the conversion of the 5'-hydroxyl group to a more reactive leaving group, followed by nucleophilic substitution with an azide, and finally, reduction to the desired 5'-primary amine. This amine serves as a versatile precursor for a wide range of derivatives.
Caption: General workflow for synthesizing 5'-amino-2',5'-dideoxyadenosine and its analogs.
Experimental Protocols
The following protocols describe a high-yield pathway to synthesize 5'-amino-2',5'-dideoxyadenosine and its derivatives. The procedures are adapted from established methodologies.[2][5]
Protocol 1: Synthesis of 5'-Azido-2',5'-dideoxyadenosine
This two-step protocol starts from 2'-deoxyadenosine and yields the key azido intermediate.
Step 1A: Synthesis of 5'-O-Tosyl-2'-deoxyadenosine
-
Dissolve 2'-deoxyadenosine in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl) portion-wise while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 4°C overnight.
-
Quench the reaction by adding cold water.
-
Extract the product with an appropriate organic solvent (e.g., chloroform or ethyl acetate).
-
Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain 5'-O-Tosyl-2'-deoxyadenosine.
Step 1B: Synthesis of 5'-Azido-2',5'-dideoxyadenosine
-
Dissolve the 5'-O-Tosyl-2'-deoxyadenosine from the previous step in anhydrous dimethylformamide (DMF).
-
Add sodium azide (NaN₃) to the solution.
-
Heat the reaction mixture at 80-90°C and stir for several hours until the starting material is consumed (monitor by TLC).
-
Cool the mixture to room temperature and pour it into ice water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the resulting crude product via silica gel chromatography to yield 5'-azido-2',5'-dideoxyadenosine.
Protocol 2: Synthesis of 5'-Amino-2',5'-dideoxyadenosine (Staudinger Reaction)
This protocol describes the reduction of the 5'-azido group to the 5'-amino group.[2]
-
Dissolve 5'-azido-2',5'-dideoxyadenosine (0.12 mmol) in 1 ml of pyridine.[2]
-
Add triphenylphosphine (Ph₃P; 0.38 mmol) to the solution.[2]
-
Stir the reaction mixture at room temperature for 7 hours.[2]
-
Add concentrated aqueous ammonium hydroxide (NH₄OH, 0.2 ml) and continue stirring at room temperature overnight.[2]
-
To ensure complete reaction, stir the mixture at 55°C for an additional hour.[2]
-
Add 5 ml of water (H₂O), which will cause a precipitate (triphenylphosphine oxide) to form.[2]
-
Remove the precipitate by filtration and wash it with water.[2]
-
Extract the combined filtrate with ethyl acetate (5 x 3 ml) to remove any remaining nonpolar impurities.[2]
-
Lyophilize (freeze-dry) the aqueous layer to obtain the crude 5'-amino-2',5'-dideoxyadenosine, which can often be used in the next step without further purification.[2]
Protocol 3: Parallel Synthesis of 5'-Amide and 5'-Sulfonamide Analogs
This general procedure is adapted from a method used for 5'-amino-5'-deoxyadenosine derivatives and is applicable for generating a library of analogs from the 5'-amino-2',5'-dideoxyadenosine precursor.[3][4]
Caption: Workflow for the parallel synthesis of an analog library.
-
Preparation: In an array of reaction vials (e.g., in a parallel synthesizer), add a solution of 5'-amino-2',5'-dideoxyadenosine (1.1 equiv.) in an appropriate solvent like dichloromethane (DCM).[3]
-
Reagent Addition: To each respective vial, add a different acyl chloride or sulfonyl chloride building block (1.0 equiv.).[3]
-
Base Addition: Add a base, such as triethylamine (NEt₃, 1.2 equiv.), to each vial to scavenge the HCl byproduct.[3]
-
Reaction: Agitate the reaction mixtures at room temperature overnight.[3]
-
Workup: Wash the organic phase in each vial multiple times with a saturated aqueous NaHCO₃ solution, followed by a final wash with water. This step removes unreacted amine starting material and the triethylammonium salt.[3]
-
Isolation: Separate the organic phase.
-
Solvent Removal: Remove the solvent (e.g., DCM) under reduced pressure or by distillation.[3]
-
Final Product: The resulting residues are the desired 5'-amide or 5'-sulfonamide analogs, often obtained in high purity without the need for chromatographic purification.[3][4]
Data Presentation: Synthesis Yields
The following table summarizes typical yields for the key synthetic steps. High yields are achievable for each transformation, making the overall pathway efficient.
| Step | Product | Typical Yield | Reference |
| 1. Tosylation & Azide Substitution | 5'-Azido-2',5'-dideoxyadenosine | High | [5][6] |
| 2. Staudinger Reaction | 5'-Amino-2',5'-dideoxyadenosine | High (Crude) | [2] |
| 3. Parallel Acylation/Sulfonylation | 5'-Amide and 5'-Sulfonamide Analogs | High | [3][4][7] |
Note: Specific yields are highly dependent on the substrate and reaction scale. The cited literature consistently reports these reactions as "high-yielding."
Applications and Biological Relevance
Analogs of 5'-amino-2',5'-dideoxyadenosine are of significant interest in drug development. For instance, 2',5'-dideoxyadenosine itself is known to be a cell-permeable P-site inhibitor of adenylyl cyclase, an enzyme crucial for cellular signal transduction.[8][9]
Caption: Inhibition of the adenylyl cyclase pathway by 2',5'-dideoxyadenosine.
The 5'-amino group provides a vector for attaching various functionalities to target specific enzymes. Libraries of 5'-amide and sulfonamide derivatives have been successfully screened against methyltransferases, leading to the identification of potent inhibitors for targets like SARS-CoV-2 nsp14/10 and human DNMT2 and METTL3/14.[3][4] This highlights the power of the synthetic platform described herein for generating focused libraries in early-stage drug discovery.[7]
References
- 1. Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and polymerase incorporation of 5′-amino-2′,5′-dideoxy-5′-N-triphosphate nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibi ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00376H [pubs.rsc.org]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. caymanchem.com [caymanchem.com]
- 9. apexbt.com [apexbt.com]
Application Notes and Protocols: Adenosine, 5'-amino-2',5'-dideoxy- as a Tool for Studying Signal Transduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine, 5'-amino-2',5'-dideoxy- is a synthetic nucleoside analog. While direct and extensive biological data on this specific compound is limited in publicly available literature, its structural similarity to the well-characterized adenylyl cyclase inhibitor, 2',5'-dideoxyadenosine (ddAdo), suggests its potential as a valuable tool for investigating signal transduction pathways. It is presumed to act as an inhibitor of adenylyl cyclase, a key enzyme in the G-protein signaling cascade. This document provides an overview of its expected mechanism of action, potential applications, and detailed protocols for its use in studying signal transduction, drawing parallels from its parent compound, 2',5'-dideoxyadenosine.
Principle and Mechanism of Action
Adenosine, 5'-amino-2',5'-dideoxy-, like its parent compound 2',5'-dideoxyadenosine, is anticipated to function as a non-competitive inhibitor of adenylyl cyclase by interacting with the enzyme's "P-site". The P-site is a regulatory site on adenylyl cyclase that is distinct from the catalytic site where ATP binds. Binding of purine nucleosides and their analogs, like ddAdo, to the P-site allosterically inhibits the enzyme's activity, leading to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).[1][2]
The inhibition of adenylyl cyclase disrupts the canonical G-protein signaling pathway. G-protein coupled receptors (GPCRs), upon activation by an extracellular ligand, catalyze the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein. The activated Gα-GTP subunit then modulates the activity of effector enzymes, such as adenylyl cyclase. By inhibiting adenylyl cyclase, Adenosine, 5'-amino-2',5'-dideoxy- can be used to dissect the roles of cAMP-dependent pathways in various cellular processes.
Potential Applications in Signal Transduction Research
Based on the known functions of adenylyl cyclase inhibitors, Adenosine, 5'-amino-2',5'-dideoxy- can be a useful tool for:
-
Investigating GPCR signaling: Elucidating the role of the cAMP pathway downstream of specific GPCRs.
-
Studying cAMP-dependent protein kinases (PKA): By modulating cAMP levels, the activity of PKA and its downstream targets can be investigated.
-
Analyzing ion channel regulation: Studying the involvement of cAMP in the regulation of ion channels.
-
Drug discovery and development: Screening for compounds that modulate GPCR signaling pathways.
-
Exploring cellular processes: Investigating the role of cAMP in cell proliferation, differentiation, apoptosis, and metabolism.
Quantitative Data
Table 1: Inhibitory Potency of 2',5'-dideoxyadenosine (ddAdo) on Adenylyl Cyclase
| Parameter | Value | Cell/System | Notes |
| IC50 | 3 µM | Detergent-solubilized rat brain membranes | Non-competitive inhibition via the P-site.[1] |
| IC50 | 33 µM | HEK293 cells (forskolin-induced cAMP-dependent reporter gene activation) | [3] |
| IC50 | ~35 µM | HEK293 cells (PACAP-induced reporter gene activation) | [3] |
| IC50 | 10 µM | HEK293 cells (forskolin-induced Elk-1 transactivation) | [3] |
| Kd (for 2',5'-dd-3'-ATP) | 0.2 µM (in the presence of Mn2+) | Catalytic core of adenylyl cyclase | A triphosphate derivative of ddAdo, also a potent P-site inhibitor.[2] |
| Kd (for 2',5'-dd-3'-ATP) | 2.4 µM (in the presence of Mg2+) | Catalytic core of adenylyl cyclase | [2] |
Experimental Protocols
Here we provide detailed protocols for key experiments to study signal transduction using P-site inhibitors of adenylyl cyclase like Adenosine, 5'-amino-2',5'-dideoxy-.
Protocol 1: In Vitro Adenylyl Cyclase Activity Assay
This protocol is adapted from established methods to measure the activity of adenylyl cyclase in cell lysates or purified enzyme preparations. The assay quantifies the conversion of ATP to cAMP.
Materials:
-
Adenosine, 5'-amino-2',5'-dideoxy- (or 2',5'-dideoxyadenosine as a control)
-
Adenylyl cyclase source (e.g., cell membranes, purified enzyme)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, 1 mM 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor), 0.1% BSA
-
[α-³²P]ATP (radiolabeled substrate)
-
Stop Solution: 100 mM EDTA, 2% SDS
-
Dowex AG 50W-X4 resin
-
Alumina columns
-
Scintillation fluid and counter
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer and the adenylyl cyclase source.
-
Add Inhibitor: Add varying concentrations of Adenosine, 5'-amino-2',5'-dideoxy- to the reaction tubes. Include a vehicle control (e.g., DMSO).
-
Initiate Reaction: Start the reaction by adding [α-³²P]ATP to a final concentration of 0.1 mM.
-
Incubation: Incubate the reaction mixture at 30°C for 10-30 minutes. The incubation time should be optimized to ensure linear product formation.
-
Stop Reaction: Terminate the reaction by adding the Stop Solution.
-
Separate cAMP: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential chromatography over Dowex and alumina columns.
-
Quantify cAMP: Elute the [³²P]cAMP from the alumina column and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of adenylyl cyclase inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Whole-Cell cAMP Accumulation Assay
This protocol measures the effect of Adenosine, 5'-amino-2',5'-dideoxy- on cAMP levels in intact cells.
Materials:
-
Cells expressing the GPCR of interest
-
Adenosine, 5'-amino-2',5'-dideoxy-
-
GPCR agonist
-
Cell culture medium
-
IBMX (phosphodiesterase inhibitor)
-
Lysis buffer
-
cAMP assay kit (e.g., ELISA, HTRF)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-treatment with Inhibitor: Pre-incubate the cells with varying concentrations of Adenosine, 5'-amino-2',5'-dideoxy- in the presence of IBMX (e.g., 0.5 mM) for 15-30 minutes at 37°C.
-
Stimulation: Add the GPCR agonist to stimulate adenylyl cyclase and incubate for an appropriate time (e.g., 10-15 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the inhibitor concentration to determine the inhibitory effect of Adenosine, 5'-amino-2',5'-dideoxy- on agonist-stimulated cAMP accumulation.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described.
Caption: G-protein signaling pathway and the inhibitory action of Adenosine, 5'-amino-2',5'-dideoxy-.
Caption: Workflow for the in vitro adenylyl cyclase activity assay.
Conclusion
Adenosine, 5'-amino-2',5'-dideoxy- represents a promising, yet under-characterized, tool for the study of signal transduction. Based on its structural similarity to 2',5'-dideoxyadenosine, it is expected to act as a P-site inhibitor of adenylyl cyclase. The provided application notes and protocols offer a framework for researchers to utilize this and similar compounds to investigate the intricate roles of cAMP-mediated signaling in various biological systems. Further characterization of the specific inhibitory properties of Adenosine, 5'-amino-2',5'-dideoxy- is warranted to fully establish its utility as a precise pharmacological tool.
References
Troubleshooting & Optimization
"Adenosine, 5'-amino-2',5'-dideoxy-" off-target effects and specificity
Welcome to the technical support center for Adenosine, 5'-amino-2',5'-dideoxy-. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and characterizing the off-target effects and specificity of this adenosine analog.
Disclaimer: Publicly available information on the specific off-target profile of Adenosine, 5'-amino-2',5'-dideoxy- is limited. This guide provides general methodologies and best practices for characterizing novel nucleoside analogs, drawing parallels from related compounds where applicable.
Frequently Asked Questions (FAQs)
Q1: What is Adenosine, 5'-amino-2',5'-dideoxy- and what is its primary known application?
Adenosine, 5'-amino-2',5'-dideoxy- is a synthetic analog of the natural nucleoside deoxyadenosine. Its primary documented application is in biotechnology, specifically in the chemical modification of small interfering RNAs (siRNAs). Incorporating 5'-amino-2',5'-dideoxynucleosides at the 5'-end of the sense strand of an siRNA can help to eliminate off-target effects caused by the sense strand being loaded into the RNA-induced silencing complex (RISC).[1]
Q2: Are there any known off-target effects for Adenosine, 5'-amino-2',5'-dideoxy- as a standalone small molecule?
Q3: What are the potential off-targets for adenosine analogs in general?
Adenosine analogs have the potential to interact with a wide range of biological targets due to their structural similarity to endogenous adenosine and ATP. Potential off-targets include:
-
Kinases: A broad family of enzymes that bind ATP.
-
Adenosine receptors: A class of G protein-coupled receptors (GPCRs).
-
Adenylate cyclases: Enzymes that synthesize cyclic AMP (cAMP).[3][4]
-
Other nucleoside-binding proteins: Including polymerases, methyltransferases, and adenosine deaminases.
For example, the related compound 2',5'-dideoxyadenosine is a known inhibitor of adenylate cyclase.[3][4][5] Another related molecule, 5'-Amino-5'-deoxyadenosine, has been described as an adenosine kinase inhibitor.[6][7]
Q4: How can I determine the specificity and potential off-target effects of Adenosine, 5'-amino-2',5'-dideoxy- in my experimental system?
To characterize the specificity of Adenosine, 5'-amino-2',5'-dideoxy-, a tiered approach is recommended. This typically involves a combination of in vitro screening and cell-based assays. A general workflow is outlined below.
Troubleshooting & Experimental Guides
Guide 1: Initial Off-Target Screening Strategy
This guide outlines a general strategy for identifying potential off-target interactions of a novel adenosine analog.
Workflow for Off-Target Profiling
Guide 2: Protocol for Adenylate Cyclase Activity Assay
Given that the related compound 2',5'-dideoxyadenosine inhibits adenylate cyclase, it is prudent to test if Adenosine, 5'-amino-2',5'-dideoxy- has a similar activity.
Objective: To determine if Adenosine, 5'-amino-2',5'-dideoxy- inhibits the production of cyclic AMP (cAMP) in a cell-based assay.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Forskolin (an adenylate cyclase activator)
-
Adenosine, 5'-amino-2',5'-dideoxy-
-
2',5'-dideoxyadenosine (as a positive control)
-
cAMP assay kit (e.g., LANCE, HTRF, or ELISA-based)
-
Cell lysis buffer
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Plate HEK293 cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Compound Pre-treatment:
-
Prepare serial dilutions of Adenosine, 5'-amino-2',5'-dideoxy- and the positive control (2',5'-dideoxyadenosine) in serum-free media. A typical concentration range to start with is 0.1 µM to 100 µM.
-
Remove the culture medium from the cells and replace it with the media containing the test compounds.
-
Incubate for 30 minutes at 37°C.
-
-
Stimulation:
-
Add Forskolin to all wells (except for the negative control) to a final concentration of 10 µM to stimulate adenylate cyclase.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium.
-
Add the lysis buffer provided with the cAMP assay kit.
-
Incubate as per the manufacturer's instructions (e.g., 10 minutes on a shaker).
-
-
cAMP Detection:
-
Perform the cAMP measurement following the protocol of your chosen assay kit.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (forskolin only).
-
Plot the normalized cAMP levels against the log of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (log[inhibitor] vs. response).
-
Troubleshooting:
-
High variability between replicates: Ensure even cell seeding and gentle aspiration/addition of reagents.
-
No inhibition observed: The compound may not inhibit adenylate cyclase, or the concentrations used may be too low. Consider a higher concentration range. The compound may also have poor cell permeability.
-
Weak signal: Optimize cell number and stimulation time with forskolin.
Data Summary
While specific quantitative data for Adenosine, 5'-amino-2',5'-dideoxy- is not available, the table below summarizes the inhibitory concentrations for the related compound 2',5'-dideoxyadenosine (ddAdo) against adenylate cyclase (AC) to provide a point of reference.
| Compound | Target | Assay System | IC50 Value | Reference |
| 2',5'-dideoxyadenosine | Adenylate Cyclase | Forskolin-stimulated HEK293 cells (CRE reporter) | 33 µM | [4][5] |
| 2',5'-dideoxyadenosine | Adenylate Cyclase | PACAP-induced reporter gene activation | ~35 µM | [4] |
| 2',5'-dideoxyadenosine | Adenylate Cyclase | Forskolin-induced Elk-1 transactivation | 10 µM | [4] |
| 2',5'-dideoxyadenosine | Adenylate Cyclase | P-site binding | 3 µM | [3] |
Signaling Pathway Considerations
When an adenosine analog inhibits adenylate cyclase, it is expected to block the conversion of ATP to cAMP. This would, in turn, affect all downstream signaling pathways that are dependent on cAMP.
Simplified cAMP Signaling Pathway
This diagram illustrates the central role of adenylate cyclase in cAMP production. If Adenosine, 5'-amino-2',5'-dideoxy- inhibits this enzyme, it would prevent the activation of PKA and subsequent gene transcription events, which could be a source of both on-target and off-target effects depending on the desired therapeutic outcome.
References
- 1. Elimination of Off-Target Effect by Chemical Modification of 5'-End of siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and polymerase incorporation of 5′-amino-2′,5′-dideoxy-5′-N-triphosphate nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medkoo.com [medkoo.com]
- 7. Compound 5'-Amino-5'-deoxyadenosine - Chemdiv [chemdiv.com]
Technical Support Center: Optimizing Adenosine, 5'-amino-2',5'-dideoxy- (ddAdo) Concentration in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Adenosine, 5'-amino-2',5'-dideoxy- (ddAdo) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Adenosine, 5'-amino-2',5'-dideoxy- (ddAdo) and what is its primary mechanism of action?
Adenosine, 5'-amino-2',5'-dideoxy- (also known as 2',5'-dideoxyadenosine), is a cell-permeable nucleoside analog. Its primary mechanism of action is the inhibition of adenylyl cyclase (AC), the enzyme responsible for converting ATP to cyclic AMP (cAMP). By inhibiting adenylyl cyclase, ddAdo effectively reduces intracellular cAMP levels, making it a valuable tool for studying cAMP-mediated signaling pathways.[1][2][3][4]
Q2: In which types of assays is ddAdo commonly used?
ddAdo is frequently used in a variety of in vitro and cell-based assays to investigate cAMP signaling, including:
-
Adenylyl Cyclase Activity Assays: Directly measuring the inhibition of AC enzymatic activity.
-
cAMP Reporter Gene Assays: Quantifying the downstream effects of reduced cAMP levels on gene transcription, often using a cAMP response element (CRE) linked to a reporter gene like luciferase.[2]
-
Hormone and Neurotransmitter Signaling Studies: Investigating the role of cAMP in the signaling pathways of various GPCRs.
-
Ion Channel Modulation Assays: Studying the regulation of ion channels by cAMP.
Q3: What is a typical working concentration range for ddAdo?
The optimal concentration of ddAdo is assay-dependent. However, a general starting point for cell-based assays is in the low micromolar range. For in vitro biochemical assays, the effective concentration may be lower. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.[2][3]
Q4: How should I prepare and store ddAdo stock solutions?
ddAdo is typically soluble in DMSO.[3][5][6] To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO to a concentration of 10-20 mM. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working solutions, dilute the DMSO stock in your aqueous assay buffer. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak inhibition of cAMP production | Suboptimal ddAdo Concentration: The concentration of ddAdo may be too low to effectively inhibit adenylyl cyclase in your specific system. | Perform a dose-response experiment with a wider range of ddAdo concentrations (e.g., 1 µM to 100 µM) to determine the IC50 value for your assay. |
| Cell Density Issues: High cell density can lead to rapid degradation of cAMP by phosphodiesterases (PDEs) or require higher concentrations of the inhibitor. | Optimize cell seeding density. Consider including a phosphodiesterase (PDE) inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation. | |
| Incorrect Reagent Preparation or Storage: Improperly stored or prepared ddAdo may have lost its activity. | Prepare fresh ddAdo stock solutions from a reliable source. Ensure proper storage at -20°C in single-use aliquots. | |
| High background signal or inconsistent results | Cell Health and Viability: Poor cell health can lead to variable responses and inconsistent data. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Perform a cell viability assay in the presence of your highest ddAdo concentration to rule out cytotoxicity. |
| Assay Variability: Inconsistent pipetting, temperature fluctuations, or variations in incubation times can introduce errors. | Use a master mix for reagent addition to minimize pipetting variability. Ensure consistent incubation times and temperatures for all samples. | |
| Inappropriate Assay Plate: The type of microplate used can affect signal detection in luminescence or fluorescence-based assays. | For luminescence assays, use white-walled plates to maximize signal. For fluorescence assays, use black-walled plates to minimize background. | |
| Unexpected or off-target effects | Non-specific Inhibition: At very high concentrations, ddAdo might have off-target effects. | Use the lowest effective concentration of ddAdo determined from your dose-response curve. Consider using another adenylyl cyclase inhibitor with a different mechanism of action as a control. |
| Precipitation of ddAdo in aqueous buffer | Poor Solubility: ddAdo has limited solubility in aqueous solutions. | Ensure the final DMSO concentration is sufficient to keep the compound in solution. If precipitation occurs, you may need to adjust the final ddAdo concentration or the DMSO percentage. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of ddAdo can vary depending on the specific adenylyl cyclase isoform and the assay conditions. The following table summarizes reported IC50 values.
| Assay Type | Cell Line/System | Activator | IC50 (µM) |
| cAMP Reporter Gene Assay | HEK293 | Forskolin | 33 |
| PACAP-induced Reporter Gene Activation | HEK293 | PACAP | ~35 |
| Elk-1 Transactivation | - | Forskolin | 10 |
| Detergent-dispersed rat brain preparations | - | - | 2.7 |
Experimental Protocols
Protocol 1: cAMP Reporter Gene Assay
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production using a CRE-luciferase reporter system.
-
Cell Seeding: Seed HEK293 cells stably expressing a CRE-luciferase reporter construct into a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well in 100 µL of growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X working solution of ddAdo in serum-free medium. Create a serial dilution to test a range of concentrations (e.g., 2 µM to 200 µM final concentration). Also, prepare a 2X forskolin solution (e.g., 20 µM final concentration).
-
Pre-incubation with ddAdo: Remove the growth medium from the cells and replace it with 50 µL of the 2X ddAdo working solution. Incubate for 30 minutes at 37°C.
-
Stimulation: Add 50 µL of the 2X forskolin solution to each well. Include control wells with ddAdo alone and forskolin alone.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your specific luciferase assay reagent.
-
Data Analysis: Normalize the luciferase signal to a control (e.g., forskolin stimulation without inhibitor) and plot the percentage of inhibition against the ddAdo concentration to determine the IC50.
Protocol 2: In Vitro Adenylyl Cyclase Activity Assay
This protocol outlines a method to measure the direct inhibition of adenylyl cyclase activity in membrane preparations.
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the adenylyl cyclase of interest.
-
Reaction Mixture: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP, and an ATP regenerating system (e.g., creatine kinase and phosphocreatine).
-
Inhibitor Addition: Add varying concentrations of ddAdo to the reaction mixture.
-
Initiation of Reaction: Add the membrane preparation to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction at 30°C for 10-15 minutes.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 100 mM HCl).
-
cAMP Quantification: Measure the amount of cAMP produced using a commercially available cAMP detection kit (e.g., ELISA or HTRF-based assay).
-
Data Analysis: Calculate the percentage of inhibition for each ddAdo concentration and determine the IC50.
Visualizations
Caption: ddAdo inhibits Adenylyl Cyclase, blocking cAMP production.
Caption: Troubleshooting workflow for ddAdo assays.
Caption: General experimental workflow for a cell-based ddAdo assay.
References
- 1. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. Structure-Based Development of Novel Adenylyl Cyclase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-induced sensitization of adenylyl cyclase: assay streamlining and miniaturization for small molecule and siRNA screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the efficiency of "Adenosine, 5'-amino-2',5'-dideoxy-" incorporation
Welcome to the technical support center for the efficient incorporation of Adenosine, 5'-amino-2',5'-dideoxy- (NH2-ddA). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments.
Troubleshooting and FAQs
This section addresses common issues encountered during the storage, handling, and enzymatic incorporation of the triphosphate form of NH2-ddA (NH2-ddATP) and the subsequent cleavage of the incorporated analog.
Q1: Why is my incorporation efficiency of NH2-ddATP low?
A1: Low incorporation efficiency can be attributed to several factors:
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Suboptimal Enzyme Choice: The Klenow fragment of E. coli DNA polymerase I (exo-) has been shown to efficiently incorporate 5'-amino-2',5'-dideoxy nucleotide analogs.[1][2][3] Polymerases with strong proofreading (3'-5' exonuclease) activity may be less efficient as they can excise the incorporated analog.[4]
-
Incorrect Reaction Buffer pH: The 5'-N-triphosphate of amino-modified nucleosides is more stable at an alkaline pH. It is recommended to use a reaction buffer with a pH of around 9.5 to improve the stability of NH2-ddATP during the reaction.[1]
-
Suboptimal Reagent Concentrations: The concentration of NH2-ddATP may need to be higher than that of the natural dNTPs to compensate for a potentially lower binding affinity to the polymerase.[1] Ensure that the concentrations of the primer-template duplex, polymerase, and MgCl2 are optimized for your specific experimental setup.
-
Degraded NH2-ddATP Stock: Improper storage of the NH2-ddATP stock solution can lead to degradation. Store the stock solution at -20°C for short-term use (months) and -80°C for long-term storage (up to a year). Avoid multiple freeze-thaw cycles.
Q2: I am observing non-specific bands or products of incorrect size in my gel electrophoresis analysis. What could be the cause?
A2: The presence of unexpected products can arise from:
-
Non-templated Nucleotide Addition: Some DNA polymerases, including Klenow fragment, can exhibit terminal deoxynucleotidyl transferase (TdT) activity, which adds one or more nucleotides to the 3' end of the DNA strand in a non-template-dependent manner.[4] This can result in products that are longer than expected. Optimization of reaction time and polymerase concentration can help minimize this effect.
-
Primer-Dimer Formation: Suboptimal annealing conditions or primer design can lead to the formation of primer-dimers, which are then extended by the polymerase, resulting in low molecular weight bands.
-
Contamination: Contamination with other DNA templates or nucleases can lead to a variety of non-specific products. Ensure that all reagents and equipment are free from contamination.
Q3: The acid cleavage of the incorporated NH2-ddA is incomplete or inefficient. How can I improve this?
A3: Incomplete cleavage of the phosphoramidate bond can be due to:
-
Insufficient Acid Concentration or Incubation Time: Cleavage of the P-N bond typically requires mild acidic conditions, such as treatment with dilute acetic acid.[2][3] Ensure that the acid concentration and incubation time are sufficient for complete cleavage.
-
Secondary Structure of the DNA: The local secondary structure of the DNA can affect the accessibility of the phosphoramidate bond to acid hydrolysis. The formation of stable duplexes or other secondary structures may hinder cleavage.[5][6]
-
Incomplete Incorporation: If the NH2-ddATP was not efficiently incorporated in the first place, there will be fewer phosphoramidate bonds to cleave, leading to a weak or absent cleavage product.
Q4: Can I use a polymerase with proofreading activity for the incorporation of NH2-ddATP?
A4: While it may be possible, polymerases with 3'-5' exonuclease (proofreading) activity are often less efficient at incorporating modified nucleotides.[4] The proofreading machinery can recognize the modified nucleotide as an error and excise it. For optimal incorporation efficiency, it is recommended to use a polymerase deficient in proofreading activity, such as the Klenow fragment (exo-).[1][2][3]
Quantitative Data
The efficiency of converting the 5'-amino-2',5'-dideoxy- nucleoside to its corresponding 5'-N-triphosphate is a critical step for successful incorporation. The following table summarizes the conversion rates for various analogs using a one-step reaction with trisodium trimetaphosphate.[3]
| 5'-amino-2',5'-dideoxy- Nucleoside | Abbreviation | % Conversion to 5'-N-Triphosphate[3] |
| Adenosine | NH2-ddA | 85.6% |
| Cytidine | NH2-ddC | 78.9% |
| Guanosine | NH2-ddG | 83.2% |
| Inosine | NH2-ddI | 80.0% |
| Uridine | NH2-ddU | 89.1% |
| Thymidine | NH2-ddT | 91.5% |
Experimental Protocols
Protocol 1: Enzymatic Incorporation of NH2-ddATP using Klenow Fragment (exo-)
This protocol is adapted from established methods for the incorporation of 5'-amino-modified nucleotide analogs.[1][3]
Materials:
-
Single-stranded DNA template
-
Oligonucleotide primer
-
NH2-ddATP stock solution (100 mM in 0.5 M Tris)
-
dNTP mix (containing dCTP, dGTP, dTTP at a suitable concentration)
-
Klenow fragment of DNA polymerase I (exo-)
-
10x Polymerase Extension Buffer (450 mM Tris-HCl pH 9.5, 100 mM DTT, 200 mM MgCl2)
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Nuclease-free water
Procedure:
-
Primer-Template Annealing:
-
In a sterile microcentrifuge tube, mix the primer and single-stranded DNA template in a 1.5:1 molar ratio in a suitable annealing buffer (e.g., 20 mM MgCl2 and 50 mM NaOAc).[3]
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
-
Primer Extension Reaction:
-
Prepare the primer extension reaction mix in a final volume of 10 µL as follows:
-
Annealed primer-template duplex: to a final concentration of ~0.01 µM
-
10x Polymerase Extension Buffer: 1 µL
-
NH2-ddATP stock: to a final concentration of 4 mM
-
dNTP mix (dCTP, dGTP, dTTP): to a final concentration of 0.1 mM each
-
Klenow fragment (exo-): 5 units
-
Nuclease-free water: to a final volume of 10 µL
-
-
Incubate the reaction at 37°C for 1 hour.[3]
-
-
Reaction Quenching and Purification:
-
Stop the reaction by adding 30 µL of TE buffer.
-
Purify the resulting DNA product using a suitable method, such as a spin column (e.g., Sephadex G50), to remove unincorporated nucleotides.[3]
-
Protocol 2: Acid Cleavage of Incorporated NH2-ddA
This protocol describes the specific cleavage of the phosphoramidate bond formed upon incorporation of NH2-ddA.
Materials:
-
Purified DNA product containing incorporated NH2-ddA
-
Dilute acetic acid
Procedure:
-
Treat the purified DNA product with a mild acid solution (e.g., dilute acetic acid).[3]
-
Incubate at a suitable temperature and for a sufficient duration to achieve complete cleavage. The optimal conditions may need to be determined empirically.
-
Analyze the cleavage products by gel electrophoresis to confirm successful cleavage at the site of NH2-ddA incorporation.
Visualizations
Experimental Workflow for NH2-ddATP Incorporation
Caption: Workflow for the enzymatic incorporation of NH2-ddATP.
Troubleshooting Logic for Low Incorporation Efficiency
Caption: Troubleshooting decision tree for low incorporation efficiency.
Mechanism of Incorporation and Cleavage
Caption: Incorporation of NH2-ddA and subsequent cleavage of the phosphoramidate bond.
References
- 1. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 2. Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and polymerase incorporation of 5′-amino-2′,5′-dideoxy-5′-N-triphosphate nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass-spectrometry analysis of modifications at DNA termini induced by DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavage of Oligonucleotides Containing a P3’→N5’ Phosphoramidate Linkage Mediated by Single-Stranded Oligonucleotide Templates [mdpi.com]
- 6. Double-stranded DNA-templated cleavage of oligonucleotides containing a P3′→N5′ linkage triggered by triplex formation: the effects of chemical modifications and remarkable enhancement in reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adenosine, 5'-amino-2',5'-dideoxy- in Polymerase Reactions
Welcome to the technical support center for the use of Adenosine, 5'-amino-2',5'-dideoxy-, and its corresponding 5'-triphosphate (5'-amino-dATP), in polymerase reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Adenosine, 5'-amino-2',5'-dideoxy- and its 5'-triphosphate form?
Adenosine, 5'-amino-2',5'-dideoxy- is a synthetic nucleoside analog where the 5'-hydroxyl group of deoxyadenosine is replaced by an amino group. Its 5'-triphosphate form, 5'-amino-dATP, can be used as a substrate by certain DNA polymerases.
Q2: What are the primary applications of 5'-amino-dATP in polymerase reactions?
The primary application is in DNA sequencing and genomic analysis. When 5'-amino-dATP is incorporated into a growing DNA strand, it forms a phosphoramidate bond instead of a standard phosphodiester bond. This modified linkage is susceptible to specific chemical cleavage under mild acidic conditions, which can be utilized to generate sequencing ladders.
Q3: Which DNA polymerases can incorporate 5'-amino-dATP?
The Klenow fragment of E. coli DNA polymerase I (exo-) has been shown to efficiently incorporate 5'-amino-dNTPs. While other polymerases might also be capable of this, Klenow (exo-) is the most commonly cited enzyme for this application. It is important to note that polymerases with 3'→5' exonuclease (proofreading) activity may exhibit lower incorporation efficiency or remove the incorporated analog.
Q4: Does the incorporation of 5'-amino-dATP terminate the polymerase reaction?
No, the incorporation of a single 5'-amino-dNTP does not typically terminate the chain elongation, as the 3'-hydroxyl group remains available for the formation of the next phosphodiester bond. However, complete replacement of a natural dNTP with its 5'-amino analog can sometimes lead to premature termination, especially in longer PCR products.
Q5: How is the DNA strand cleaved at the site of 5'-amino-dATP incorporation?
The phosphoramidate bond (P-N) formed upon incorporation of 5'-amino-dATP is labile under mild acidic conditions (e.g., dilute acetic acid). This treatment specifically cleaves the DNA backbone at the position of the modified nucleotide, generating fragments that can be analyzed by gel electrophoresis to determine the DNA sequence.
Troubleshooting Guide
Low or No Incorporation of 5'-amino-dATP
| Possible Cause | Recommendation |
| Incompatible Polymerase | Ensure you are using a polymerase known to accept 5'-amino-dNTPs, such as the Klenow fragment (exo-). Polymerases with high fidelity and strong proofreading activity may be less efficient. |
| Suboptimal Enzyme Concentration | Titrate the concentration of the DNA polymerase. Start with the manufacturer's recommended concentration and perform a series of reactions with increasing and decreasing amounts of the enzyme. |
| Incorrect 5'-amino-dATP Concentration | Optimize the concentration of 5'-amino-dATP. If used for partial substitution, the ratio to the natural dATP is critical. A good starting point is a 1:1 molar ratio, which can then be adjusted. For complete substitution, ensure the concentration is equivalent to that of the other dNTPs. |
| Suboptimal Reaction Buffer Conditions | Ensure the buffer composition, including Mg²⁺ concentration and pH, is optimal for the chosen polymerase. Standard PCR buffers are generally suitable, but some optimization may be required. |
| Degraded 5'-amino-dATP | 5'-amino-dNTPs can be less stable than their natural counterparts. Ensure proper storage at -20°C in a buffered solution (pH 7.5-8.2). Avoid multiple freeze-thaw cycles. |
| Template or Primer Issues | Poor quality of the DNA template or suboptimal primer design can affect overall reaction efficiency. Verify the integrity of your template and the design of your primers. |
Non-Specific Products or Smearing on the Gel
| Possible Cause | Recommendation |
| Low Annealing Temperature | Increase the annealing temperature in increments of 2-3°C to enhance primer specificity. |
| Excessive Primer Concentration | High primer concentrations can lead to the formation of primer-dimers and other non-specific products. Reduce the primer concentration in the reaction. |
| High Mg²⁺ Concentration | While essential for polymerase activity, excess Mg²⁺ can decrease the stringency of primer annealing. Titrate the Mg²⁺ concentration to find the optimal level. |
| Contamination | Ensure that all reagents, tubes, and pipettes are free from contaminating DNA. |
| Too Many PCR Cycles | Excessive cycling can lead to the accumulation of non-specific products. Reduce the number of cycles. |
Issues with Chemical Cleavage
| Possible Cause | Recommendation |
| Incomplete Cleavage | The mild acid treatment may be too short or the acid concentration too low. Increase the incubation time or use a slightly higher concentration of acid. However, be cautious as harsh conditions can lead to non-specific DNA damage. |
| Non-Specific Cleavage (Degradation) | The acid treatment may be too harsh. Decrease the acid concentration, incubation time, or temperature. Ensure the DNA is purified from reaction components that might contribute to degradation. |
| Artifacts in Sequencing Gel | Incomplete cleavage can result in "ghost" bands. Ensure the cleavage reaction goes to completion. Also, ensure the DNA is fully denatured before loading on the gel. |
Experimental Protocols
Protocol 1: Polymerase Extension with 5'-amino-dATP
This protocol is a general guideline for a 25 µL reaction using the Klenow fragment (exo-).
Reaction Components:
| Component | Final Concentration |
| 5X Klenow Reaction Buffer | 1X |
| dNTP Mix (dCTP, dGTP, dTTP) | 200 µM each |
| dATP | 100 µM |
| 5'-amino-dATP | 100 µM |
| Primer | 0.5 µM |
| Template DNA | 10-50 ng |
| Klenow Fragment (exo-) | 1-2 units |
| Nuclease-Free Water | to 25 µL |
Protocol:
-
Thaw all components on ice.
-
Assemble the reaction mixture in a sterile microcentrifuge tube on ice in the order listed above.
-
Gently mix the components and centrifuge briefly to collect the contents at the bottom of the tube.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by heating at 75°C for 10 minutes or by adding EDTA to a final concentration of 10 mM.
-
The product can be purified using standard DNA purification kits.
Protocol 2: Mild Acid Cleavage of Phosphoramidate-Containing DNA
-
Purify the DNA product from the polymerase extension reaction.
-
Resuspend the purified DNA in 10% acetic acid.
-
Incubate at 37°C for 30-60 minutes. The optimal time may need to be determined empirically.
-
Neutralize the reaction by adding a corresponding amount of a basic solution (e.g., 1 M Tris-HCl, pH 8.0).
-
The cleaved DNA fragments can be analyzed on a denaturing polyacrylamide gel.
Visualizations
Caption: Experimental workflow for using 5'-amino-dATP.
Caption: Troubleshooting decision tree for polymerase reactions.
Caption: Mechanism of incorporation and cleavage.
"Adenosine, 5'-amino-2',5'-dideoxy-" solubility and solvent selection
Welcome to the technical support center for Adenosine, 5'-amino-2',5'-dideoxy-. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the smooth progress of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 2',5'-dideoxyadenosine, a related compound?
A1: 2',5'-dideoxyadenosine is known to be a cell-permeable inhibitor of adenylyl cyclase.[1][2][3][4] It acts as a P-site inhibitor of this enzyme, which is crucial for the conversion of ATP to cyclic AMP (cAMP).[2] By inhibiting adenylyl cyclase, it can modulate a variety of cellular processes that are dependent on cAMP signaling pathways.
Q2: What are the recommended storage conditions for Adenosine, 5'-amino-2',5'-dideoxy- solutions?
Q3: Can this compound be used in animal studies?
A3: While specific in vivo studies for "Adenosine, 5'-amino-2',5'-dideoxy-" were not found in the provided context, the related compound 2',5'-dideoxyadenosine has been used in animal models. For example, it has been shown to inhibit the diuretic and natriuretic effects of certain compounds in rats.[2] Researchers planning in vivo experiments should consult relevant literature and institutional guidelines for appropriate dosage and administration routes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Compound | The compound may have low solubility in the chosen solvent at room temperature. | Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to aid dissolution. For aqueous solutions, ensure the pH is near neutral. Consider preparing a concentrated stock solution in an organic solvent like DMSO first, and then diluting it into your aqueous experimental medium. |
| Precipitation in Aqueous Buffer | The concentration of the compound may have exceeded its solubility limit in the aqueous buffer after dilution from an organic stock. The residual organic solvent may also affect solubility. | Ensure the final concentration in the aqueous medium does not exceed the compound's aqueous solubility limit. When diluting from a stock, add the stock solution to the aqueous buffer slowly while vortexing to ensure proper mixing. Minimize the final concentration of the organic solvent (typically <0.5%) to avoid both solubility issues and potential off-target effects. |
| Inconsistent or Unexpected Experimental Results | The compound may have degraded due to improper storage or multiple freeze-thaw cycles. The compound may be interacting with components of the experimental medium. | Prepare fresh stock solutions and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. Ensure the experimental buffer is compatible with the compound and does not contain components that may cause degradation or inactivation. |
| Solution Appears Colored or Cloudy | The compound may be impure, or the solution may be contaminated. | Visually inspect the solid compound before dissolution. If it is not a white to off-white solid, it may indicate impurity. Ensure all solvents and labware used for solution preparation are clean and of high purity. If contamination is suspected, discard the solution and prepare a fresh one. |
Solubility Data
The solubility of Adenosine, 5'-amino-2',5'-dideoxy- can vary depending on the solvent. The following table summarizes the approximate solubility in common laboratory solvents.
| Solvent | Solubility | Reference |
| DMSO (Dimethyl Sulfoxide) | ≥44.3 mg/mL | [6] |
| Ethanol | ≥16.8 mg/mL | [6] |
| Water | ≥10.5 mg/mL | [6] |
Note: These values are approximate and may vary depending on the specific lot of the compound, temperature, and pH of the solution.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the desired amount of Adenosine, 5'-amino-2',5'-dideoxy- solid in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thawing the Stock: Thaw a single-use aliquot of the DMSO stock solution at room temperature.
-
Dilution: Add the required volume of the stock solution to your pre-warmed (to the experimental temperature) aqueous buffer (e.g., PBS or cell culture medium) while vortexing gently.
-
Final Concentration: Ensure the final concentration of DMSO in the working solution is low (typically less than 0.5%) to avoid solvent-induced artifacts in your experiment.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately for your experiments. It is not recommended to store aqueous solutions for extended periods.[5]
Visualizations
Caption: General Adenosine Signaling Pathway and the inhibitory action of 2',5'-dideoxyadenosine on Adenylyl Cyclase.
Caption: A logical workflow for troubleshooting issues with dissolving Adenosine, 5'-amino-2',5'-dideoxy-.
References
Cell permeability issues with "Adenosine, 5'-amino-2',5'-dideoxy-"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adenosine, 5'-amino-2',5'-dideoxy-.
FAQs: Quick Answers to Common Questions
Q1: What is Adenosine, 5'-amino-2',5'-dideoxy- and what are its common synonyms?
Adenosine, 5'-amino-2',5'-dideoxy- (CAS Number: 6698-26-6) is a nucleoside analog. It is commonly referred to by several synonyms, including 2',5'-dideoxyadenosine, 2',5'-dd-Ado, and NSC 95943.[1]
Q2: What is the primary mechanism of action of Adenosine, 5'-amino-2',5'-dideoxy-?
This compound is a cell-permeable, non-competitive inhibitor of adenylyl cyclase (also known as adenylate cyclase).[2][3] It binds to the P-site of the enzyme, thereby reducing the intracellular production of cyclic AMP (cAMP).[4]
Q3: Is Adenosine, 5'-amino-2',5'-dideoxy- considered cell-permeable?
Yes, it is widely described as a cell-permeable compound, which allows it to enter cells and inhibit intracellular adenylyl cyclase.[2][3] However, the efficiency of cellular uptake can be influenced by experimental conditions and cell type.
Q4: What are the typical working concentrations for this inhibitor?
The effective concentration can vary significantly depending on the cell type and experimental conditions. For example, it inhibits forskolin-induced activation of a cAMP-dependent reporter gene in HEK293 cells with an IC50 value of 33 µM.[1][5] A pilot experiment to determine the optimal concentration for your specific cell line and assay is highly recommended.
Troubleshooting Guide: Cell Permeability and Experimental Issues
This guide addresses potential problems you might encounter during your experiments, with a focus on cell permeability.
Problem 1: No or weak inhibitory effect on cAMP levels.
-
Possible Cause 1: Insufficient Cell Permeability.
-
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your cell line. Concentrations may need to be higher than those reported for other cell types.
-
Increase Incubation Time: Extend the incubation period to allow for greater accumulation of the compound within the cells. A time-course experiment (e.g., 1, 4, 8, 12, 24 hours) can help identify the optimal duration.
-
Solvent and Solubility Check: Ensure the compound is fully dissolved in a compatible solvent before adding it to your cell culture medium. Precipitation of the compound will drastically reduce its effective concentration. See the solubility data in Table 1.
-
Cell Density: High cell densities can sometimes limit the availability of the compound to all cells. Consider optimizing your cell seeding density.
-
-
-
Possible Cause 2: Compound Instability.
-
Troubleshooting Steps:
-
Fresh Preparation: Prepare fresh stock solutions of the compound for each experiment. While stable for extended periods when stored correctly, repeated freeze-thaw cycles or prolonged storage in solution at 4°C can lead to degradation.
-
Media Stability: Although generally stable, consider the possibility of compound degradation in your specific cell culture medium over long incubation times. If suspected, minimize the time the compound is in the media before and during the experiment.
-
-
-
Possible Cause 3: Inefficient Inhibition of Adenylyl Cyclase.
-
Troubleshooting Steps:
-
Validate Target Engagement: Confirm that the compound is inhibiting adenylyl cyclase in your system. This can be done by measuring intracellular cAMP levels after stimulating the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence and absence of Adenosine, 5'-amino-2',5'-dideoxy-.
-
Consider Isoform Specificity: There are multiple isoforms of adenylyl cyclase.[6] While Adenosine, 5'-amino-2',5'-dideoxy- is a broad inhibitor, its potency can vary between isoforms. Your cell line may express isoforms that are less sensitive to this inhibitor.
-
-
Problem 2: High variability between experimental replicates.
-
Possible Cause 1: Inconsistent Compound Concentration.
-
Troubleshooting Steps:
-
Careful Pipetting: Ensure accurate and consistent pipetting of the compound stock solution into your experimental wells.
-
Proper Mixing: Gently mix the culture plate after adding the compound to ensure even distribution.
-
-
-
Possible Cause 2: Cell Health and Seeding Inconsistency.
-
Troubleshooting Steps:
-
Consistent Cell Seeding: Use a consistent cell number and passage number for all experiments.
-
Monitor Cell Viability: Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to ensure that the observed effects are not due to cytotoxicity at the concentrations used.
-
-
Quantitative Data Summary
Table 1: Physicochemical and Solubility Data for Adenosine, 5'-amino-2',5'-dideoxy-
| Property | Value | Reference |
| CAS Number | 6698-26-6 | [1][2] |
| Molecular Formula | C₁₀H₁₃N₅O₂ | [1] |
| Molecular Weight | 235.2 g/mol | [1][2] |
| Purity | ≥98% | [1] |
| Solubility in DMSO | ≥20 mg/mL | [1] |
| Solubility in DMF | 5 mg/mL | [1] |
| Solubility in PBS (pH 7.2) | 10 mg/mL | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years (at -20°C) | [1] |
Table 2: Reported IC₅₀ Values
| Cell Line/System | Condition | IC₅₀ | Reference |
| HEK293 cells | Forskolin-induced activation of a cAMP-dependent reporter gene | 33 µM | [1][5] |
| HEK293 cells | PACAP-induced reporter gene activation | ~35 µM | [5] |
| HEK293 cells | Forskolin-induced Elk-1 transactivation | 10 µM | [5] |
| Detergent solubilized rat brain membranes | Adenylate cyclase activity | 3 µM | |
| Purified bovine brain enzyme | Adenylate cyclase activity | 45 µM | |
| Cultured bovine aortic endothelial cells | Forskolin-induced activation of adenylate cyclase | 540 µM |
Experimental Protocols
Protocol 1: Measuring Intracellular cAMP Levels
This protocol provides a general framework for measuring changes in intracellular cAMP levels to validate the inhibitory effect of Adenosine, 5'-amino-2',5'-dideoxy-.
-
Cell Seeding: Plate your cells in a suitable format (e.g., 96-well plate) at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment with Inhibitor:
-
Prepare a stock solution of Adenosine, 5'-amino-2',5'-dideoxy- in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentrations in your cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the inhibitor. Include a vehicle control (medium with the same concentration of solvent).
-
Incubate for the desired pre-treatment time (e.g., 30 minutes to 1 hour).
-
-
Stimulation of Adenylyl Cyclase:
-
Prepare a solution of an adenylyl cyclase activator (e.g., forskolin) in the cell culture medium.
-
Add the activator to the wells, including the control and inhibitor-treated wells.
-
Incubate for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis and cAMP Measurement:
-
Data Analysis:
-
Normalize the cAMP levels to the protein concentration in each sample.
-
Compare the cAMP levels in the inhibitor-treated cells to the control cells to determine the percentage of inhibition.
-
Visualizations
Figure 1: Signaling pathway of adenylyl cyclase and its inhibition.
Figure 2: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Intracellular cAMP [bio-protocol.org]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Adenosine, 5'-amino-2',5'-dideoxy- and Alternative Adenylyl Cyclase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Adenosine, 5'-amino-2',5'-dideoxy- (also known as 2',5'-dideoxyadenosine or ddAdo), a well-known P-site inhibitor of adenylyl cyclase, with other commercially available inhibitors. The data presented is intended to assist researchers in selecting the most appropriate compound for their specific experimental needs based on potency, isoform selectivity, and mechanism of action.
Data Presentation: Comparative Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Adenosine, 5'-amino-2',5'-dideoxy- and selected alternative adenylyl cyclase inhibitors. It is important to note that IC50 values can vary depending on the experimental conditions, such as the specific adenylyl cyclase isoform, the presence of activators (e.g., Forskolin), and the assay methodology.
| Compound | Target | IC50 Value | Notes |
| Adenosine, 5'-amino-2',5'-dideoxy- | Adenylyl Cyclase (general) | 3 µM[1][2][3][4] | A cell-permeable, non-competitive P-site inhibitor. The inhibitory effect can vary significantly between different tissues and purified enzyme preparations.[2] |
| Forskolin-activated cAMP reporter gene in HEK293 cells | 33 µM[5] | Demonstrates inhibition in a cell-based assay. | |
| SQ22,536 | Adenylyl Cyclase (general) | 1.4 µM[6] | A cell-permeable adenylyl cyclase inhibitor. |
| AC5 | 2 µM[7] | Shows some selectivity for AC5 over other isoforms. | |
| AC6 | 360 µM[7] | Significantly less potent against AC6 compared to AC5. | |
| Forskolin-induced Elk activation | 10 µM[7] | Effective in a cell-based signaling assay. | |
| NKY80 | AC5 | 8.3 µM[8][9] | Exhibits greater affinity for AC5 compared to AC2 and AC3.[9] |
| AC3 | 132 µM[8][9] | ||
| AC2 | 1.7 mM[8][9] | ||
| Vidarabine (Ara-A) | AC5 | Not a potent or selective inhibitor[10] | While initially suggested as a selective AC5 inhibitor[11], further studies have shown this is not the case.[10] |
| HSV-1 | 9.3 µg/ml[5] | Primarily known for its antiviral activity.[12] | |
| HSV-2 | 11.3 µg/ml[5] |
Experimental Protocols
Adenylyl Cyclase Activity Assay (General Protocol)
This protocol outlines a general method for measuring adenylyl cyclase activity, which can be adapted for determining the IC50 of inhibitors like Adenosine, 5'-amino-2',5'-dideoxy-.
Materials:
-
Cell membranes or purified adenylyl cyclase
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP, 1 mM 3-isobutyl-1-methylxanthine (IBMX)
-
[α-³²P]ATP
-
Activator (e.g., Forskolin, G-protein activators)
-
Inhibitor stock solution (e.g., Adenosine, 5'-amino-2',5'-dideoxy- in DMSO)
-
Dowex and Alumina columns for cAMP separation
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures in tubes on ice. Each tube should contain the assay buffer and the desired concentration of the inhibitor.
-
Add the cell membranes or purified enzyme to the reaction tubes.
-
Add the activator to stimulate adenylyl cyclase activity.
-
Initiate the reaction by adding [α-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 100 mM EDTA).
-
Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP and other nucleotides using sequential Dowex and Alumina chromatography.
-
Quantify the amount of [³²P]cAMP using a scintillation counter.
-
Calculate the adenylyl cyclase activity, typically expressed as pmol of cAMP produced per minute per milligram of protein.
IC50 Determination Protocol
This protocol describes how to determine the IC50 value of an adenylyl cyclase inhibitor.
Procedure:
-
Perform the adenylyl cyclase activity assay as described above.
-
Set up a series of reactions with varying concentrations of the inhibitor (e.g., a serial dilution of Adenosine, 5'-amino-2',5'-dideoxy-). Include a control reaction with no inhibitor.
-
Measure the adenylyl cyclase activity for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
-
The IC50 value is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.
Mandatory Visualizations
Signaling Pathway of Adenylyl Cyclase Inhibition
Caption: Inhibition of the adenylyl cyclase signaling pathway by a P-site inhibitor.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of an adenylyl cyclase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2 ,5 -Dideoxyadenosine [sigmaaldrich.com]
- 3. Compound 2',5'-Dideoxyadenosine - Chemdiv [chemdiv.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SQ 22536 | Adenylyl Cyclases | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NKY80 | Adenylyl cyclase | TargetMol [targetmol.com]
- 9. NKY 80 | Adenylyl Cyclase Inhibitors: R&D Systems [rndsystems.com]
- 10. Vidarabine is neither a potent nor a selective AC5 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Food and Drug Administration–Approved Antiviral Agent that Inhibits Adenylyl Cyclase Type 5 Protects the Ischemic Heart Even When Administered after Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vidarabine - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of 5'-Amino-2',5'-dideoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
The reproducible synthesis of nucleoside analogs is a cornerstone of drug discovery and development, enabling the exploration of novel therapeutic agents. This guide provides a comparative analysis of established synthetic protocols for 5'-amino-2',5'-dideoxyadenosine, a key intermediate for various biological and pharmaceutical applications. We present a summary of quantitative data, detailed experimental methodologies, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable protocol for their needs.
Comparative Analysis of Synthetic Protocols
The synthesis of 5'-amino-2',5'-dideoxyadenosine predominantly proceeds through a key intermediate, 5'-azido-2',5'-dideoxyadenosine. The subsequent reduction of the azide group to an amine is a critical step, with the Staudinger reaction being a widely adopted and reproducible method.[1][2][3][4] Alternative approaches, including tosylation and azide exchange, have also been described.[4]
| Parameter | Method 1: Staudinger Reduction | Method 2: Parallel Synthesis Approach |
| Starting Material | 5'-azido-2',5'-dideoxyadenosine | 2',3'-O-isopropylideneadenosine |
| Key Reactions | Staudinger reaction (reduction of azide) | Mitsunobu reaction, Hydrazinolysis, Amide/Sulfonamide coupling |
| Reagents | Triphenylphosphine, Ammonium Hydroxide | Phthalimide, PPh₃, DIAD, N₂H₄·H₂O, various acyl/sulfonyl chlorides |
| Reported Yield | High yield[1][2][3] | High yields and purity[5][6] |
| Reproducibility | Described as reproducible[1] | Designed for rapid library generation, implying robustness[5][6] |
| Purification | Filtration and lyophilization of crude product[1] | Extraction-based purification of the amine intermediate[5] |
Detailed Experimental Protocols
Method 1: Synthesis via Staudinger Reduction of 5'-Azido-2',5'-dideoxyadenosine
This protocol is a common and reliable method for the synthesis of 5'-amino-2',5'-dideoxyadenosine.[1][2][3]
Step 1: Synthesis of 5'-azido-2',5'-dideoxyadenosine (7) To a solution of 599 mg (1.6 mmol) of 5′-azido-N⁶-benzoyl-2′,5′-dideoxyadenosine (10) in 4 ml of methanol, 6 ml of concentrated NH₄OH is added. The mixture is stirred at 58–60°C for 15 hours and then concentrated to dryness in vacuo. The residue is dissolved in 60 ml of H₂O and extracted with CHCl₃ (5 x 5 ml). The aqueous layer is collected, and the combined organic solutions are back-extracted with H₂O (2 x 5 ml). The combined aqueous solutions are lyophilized to yield the product.[1]
Step 2: Synthesis of 5'-amino-2',5'-dideoxyadenosine (12) A solution of 34 mg (0.12 mmol) of 5'-azido-2',5'-dideoxyadenosine (7) and 100 mg of triphenylphosphine (0.38 mmol) in 1 ml of pyridine is stirred at room temperature for 7 hours. Concentrated aqueous NH₄OH (0.2 ml) is then added, and the mixture is stirred at room temperature overnight. After an additional hour of stirring at 55°C, 5 ml of H₂O is added. The resulting precipitate is removed by filtration and washed with H₂O. The combined filtrate is extracted with ethyl acetate (5 x 3 ml), and the aqueous layer is lyophilized to give the crude product, which can be used without further purification.[1]
Method 2: Parallel Synthesis Approach for 5'-Amino-5'-deoxyadenosine Derivatives
This method is tailored for the rapid generation of a library of 5'-amino-5'-deoxyadenosine derivatives and involves an efficient purification of the key amine intermediate.[5][6]
Step 1: Synthesis of 5'-Phthalimido-5'-deoxy-2',3'-O-isopropylideneadenosine (2) 2',3'-O-isopropylideneadenosine (1) is converted to the corresponding phthalimide (2) via a Mitsunobu reaction using phthalimide, triphenylphosphine (PPh₃), and diisopropyl azodicarboxylate (DIAD) in THF at 0°C to room temperature for 18 hours.[5]
Step 2: Synthesis of 5'-Amino-5'-deoxy-2',3'-O-isopropylideneadenosine (3) The phthalimide (2) undergoes hydrazinolysis with hydrazine hydrate (N₂H₄·H₂O) in ethanol at 80°C for 4 hours to yield the primary amine (3). A key feature of this protocol is the solubility of the amine in aqueous bicarbonate solution, which allows for a simple extraction-based purification to separate it from the reaction mixture.[5]
Step 3: Parallel Synthesis of Amides and Sulfonamides The purified amine (3) is then reacted with a variety of acyl chlorides or sulfonyl chlorides in the presence of triethylamine (TEA) in dichloromethane (DCM) at room temperature for 18 hours. This is followed by deprotection using trifluoroacetic acid (TFA) in water at 5°C to yield the final 5'-amino-2',5'-dideoxyadenosine derivatives.[5]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic methods.
Caption: Synthetic pathway for Method 1 via Staudinger Reduction.
Caption: Workflow for the parallel synthesis of 5'-amino-2',5'-dideoxyadenosine derivatives.
References
- 1. Synthesis and polymerase incorporation of 5′-amino-2′,5′-dideoxy-5′-N-triphosphate nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Adenylate Cyclase Inhibitors: Focus on 2',5'-Dideoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2',5'-dideoxyadenosine (ddAdo) and other prominent adenylate cyclase (AC) inhibitors. Adenylate cyclases are crucial enzymes in cellular signaling, catalyzing the conversion of ATP to the second messenger cyclic AMP (cAMP). Inhibition of these enzymes is a key strategy in various areas of biomedical research and drug discovery. This document presents a comparative analysis of their performance, supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Overview of Adenylate Cyclase Inhibitors
Adenylate cyclase inhibitors can be broadly categorized based on their mechanism of action and chemical structure. The most common inhibitors, including 2',5'-dideoxyadenosine, are P-site inhibitors, which are purine-based compounds that interact with a regulatory "P-site" on the enzyme. Other classes of inhibitors also exist, some of which exhibit isoform-specific inhibition.
2',5'-Dideoxyadenosine (ddAdo) is a cell-permeable nucleoside analog that acts as a potent, non-competitive inhibitor of most adenylate cyclase isoforms by binding to the P-site.[1][2] It is widely used in research to study the physiological roles of the cAMP signaling pathway.
SQ22,536 is another well-characterized, cell-permeable AC inhibitor.[3] Like ddAdo, it is a P-site inhibitor. However, studies have shown that SQ22,536 may have off-target effects, acting as an inhibitor of a neuritogenic cAMP sensor (NCS) in addition to its action on adenylate cyclase.[3]
MDL-12,330A is a third commonly cited AC inhibitor. However, its efficacy as a direct AC inhibitor has been questioned in some studies, with reports indicating it may have alternative mechanisms of action, such as blocking voltage-dependent K+ channels.[3][4]
Comparative Performance of Adenylate Cyclase Inhibitors
The efficacy of adenylate cyclase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values can vary significantly depending on the specific adenylate cyclase isoform and the experimental conditions.
| Inhibitor | Target AC Isoform(s) | IC50 (µM) | Mechanism of Action | Reference(s) |
| 2',5'-Dideoxyadenosine (ddAdo) | General AC inhibitor | ~3 - 35 | Non-competitive P-site inhibitor | [1][2][5] |
| SQ22,536 | General AC inhibitor (some isoform preference) | ~1.4 - 5 | Non-competitive P-site inhibitor | [5][6] |
| AC1 | ~118 | [7] | ||
| AC2 | ~1700 | [7] | ||
| AC3 | ~130 | [7] | ||
| AC5 | ~8.3 | [7] | ||
| MDL-12,330A | Reported AC inhibitor | High µM to mM range | Questioned as a direct AC inhibitor; may have off-target effects | [3][4] |
| NKY80 | AC5/AC6 selective | AC5: ~0.32, AC2: ~85, AC3: ~11 | Non-competitive P-site inhibitor | [7] |
| NB001 | Reported AC1 selective | ~10 | Does not appear to directly target AC1 | [1][6] |
Note: IC50 values are highly dependent on the assay conditions, including the specific enzyme preparation (e.g., purified enzyme vs. cell lysate), substrate (ATP) concentration, and the presence of activators (e.g., forskolin). The values presented here are for comparative purposes and are compiled from various sources.
Signaling Pathway of Adenylate Cyclase
Adenylate cyclase is a key component of the G-protein coupled receptor (GPCR) signaling cascade. The binding of a ligand to a Gs-coupled GPCR activates the Gs alpha subunit, which in turn stimulates adenylate cyclase to produce cAMP from ATP. Conversely, ligand binding to a Gi-coupled GPCR leads to the inhibition of adenylate cyclase. The resulting cAMP then activates downstream effectors, most notably Protein Kinase A (PKA), which phosphorylates various cellular proteins to elicit a physiological response.
Caption: Adenylate Cyclase Signaling Pathway.
Experimental Protocols
Accurate assessment of adenylate cyclase inhibitors requires robust and well-defined experimental protocols. Below are detailed methodologies for two common assays used to measure adenylate cyclase activity and cAMP levels.
In Vitro Adenylate Cyclase Activity Assay (Two-Column Chromatography Method)
This classical method measures the conversion of radiolabeled ATP to radiolabeled cAMP by adenylate cyclase in membrane preparations.
Materials:
-
Membrane preparation containing adenylate cyclase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
ATP solution (containing a known concentration of unlabeled ATP and [α-³²P]ATP)
-
Adenylate cyclase inhibitor (e.g., 2',5'-dideoxyadenosine) at various concentrations
-
Stopping solution (e.g., 1% SDS, 40 mM ATP, 1.4 mM cAMP)
-
Dowex AG 50W-X4 resin columns
-
Alumina columns
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each tube should contain the assay buffer, the membrane preparation, and the desired concentration of the inhibitor (or vehicle control).
-
Initiate the reaction by adding the ATP solution to each tube.
-
Incubate the reactions at 30°C for a defined period (e.g., 10-20 minutes).
-
Terminate the reaction by adding the stopping solution and boiling for 3 minutes.
-
Apply the reaction mixture to a Dowex column. Wash the column with water to elute the [³²P]cAMP. ATP and other nucleotides will be retained by the resin.
-
Apply the eluate from the Dowex column to an alumina column.
-
Wash the alumina column with buffer (e.g., 0.1 M imidazole-HCl, pH 7.5) to elute the [³²P]cAMP.
-
Collect the eluate in a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the amount of [³²P]cAMP produced and determine the percentage of inhibition for each inhibitor concentration to calculate the IC50 value.
Cell-Based cAMP Measurement Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
HTRF assays are a popular method for measuring cAMP levels in whole cells in a high-throughput format.[8] This competitive immunoassay uses a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).
Materials:
-
Cells expressing the target adenylate cyclase and GPCR of interest
-
Cell culture medium
-
Adenylate cyclase activator (e.g., forskolin or a specific GPCR agonist)
-
Adenylate cyclase inhibitor (e.g., 2',5'-dideoxyadenosine) at various concentrations
-
HTRF cAMP assay kit (containing lysis buffer, anti-cAMP-cryptate, and cAMP-d2)
-
384-well low-volume microplate
-
HTRF-compatible plate reader
Procedure:
-
Seed the cells in a 384-well plate and incubate overnight.
-
On the day of the assay, remove the culture medium and add a stimulation buffer containing the desired concentrations of the adenylate cyclase inhibitor. Incubate for a short period (e.g., 15-30 minutes).
-
Add the adenylate cyclase activator to stimulate cAMP production. Incubate for a defined period (e.g., 30 minutes).
-
Lyse the cells by adding the lysis buffer containing the HTRF reagents (anti-cAMP-cryptate and cAMP-d2).
-
Incubate the plate at room temperature for 1 hour to allow for the immunoassay to reach equilibrium.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the 665/620 nm ratio and determine the cAMP concentration based on a standard curve.
-
Calculate the percentage of inhibition for each inhibitor concentration to determine the IC50 value.[2]
Experimental Workflow for Inhibitor Comparison
The following diagram illustrates a typical workflow for comparing the potency of different adenylate cyclase inhibitors.
Caption: Experimental Workflow for Comparing AC Inhibitors.
Conclusion
2',5'-dideoxyadenosine remains a valuable tool for the in vitro and in vivo study of adenylate cyclase activity due to its potent, broad-spectrum inhibitory effects. However, for researchers interested in isoform-specific inhibition or concerned about potential off-target effects, other inhibitors such as NKY80 may offer advantages. The choice of inhibitor should be guided by the specific research question, the adenylate cyclase isoforms of interest, and a careful consideration of the potential for off-target activities. The experimental protocols and workflows provided in this guide offer a solid foundation for the rigorous evaluation and comparison of these and other adenylate cyclase inhibitors.
References
- 1. Isoform selectivity of adenylyl cyclase inhibitors: characterization of known and novel compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. A new site and mechanism of action for the widely used adenylate cyclase inhibitor SQ22,536 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Adenylate Cyclase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
A Comparative Analysis of Adenosine, 5'-amino-2',5'-dideoxy- and Sinefungin as Methyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two adenosine analogs, 5'-amino-2',5'-dideoxyadenosine and sinefungin, in the context of their roles as inhibitors of S-adenosylmethionine (SAM)-dependent methyltransferases. While sinefungin is a well-characterized broad-spectrum methyltransferase inhibitor, quantitative inhibitory data for 5'-amino-2',5'-dideoxyadenosine is less prevalent in the literature. This comparison, therefore, draws upon the known activities of sinefungin and structurally related adenosine derivatives to infer the potential inhibitory profile of 5'-amino-2',5'-dideoxyadenosine.
Introduction and Mechanism of Action
Methyltransferases are a large family of enzymes that catalyze the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to various substrates, including DNA, RNA, proteins, and small molecules. This methylation is a critical post-translational and post-transcriptional modification that plays a fundamental role in the regulation of numerous cellular processes. Consequently, methyltransferase inhibitors are valuable tools for studying these processes and have significant therapeutic potential.
Sinefungin is a natural nucleoside analog of S-adenosylhomocysteine (SAH), the product of the methylation reaction. It acts as a pan-inhibitor of a wide range of SAM-dependent methyltransferases.[1] Sinefungin is structurally similar to both SAM and SAH, allowing it to bind to the cofactor-binding site of methyltransferases and competitively inhibit their activity.[1]
Adenosine, 5'-amino-2',5'-dideoxy- is a synthetic analog of adenosine. While direct and extensive studies on its methyltransferase inhibitory activity are limited, its structural similarity to adenosine and the cofactor SAM suggests it may also function as a methyltransferase inhibitor. Research on the related compound, 5'-amino-5'-deoxyadenosine, has shown that it can, much like sinefungin, enhance the rate of cytosine deamination by (cytosine-5)-DNA methyltransferases, indicating an interaction with the cofactor binding pocket.[2][3] Derivatives of 5'-amino-5'-deoxyadenosine have been synthesized and evaluated as inhibitors of various methyltransferases.[4]
Quantitative Comparison of Inhibitory Activity
| Target | Sinefungin IC50 | 5'-amino-2',5'-dideoxyadenosine IC50 |
| Protein Methyltransferases | ||
| PRMT1 | < 1 µM[5] | Data not available |
| SET7/9 | 2.5 µM[5] | Data not available |
| SETD2 | 28.4 ± 1.5 µM[6] | Data not available |
| CARM1 | 2.96 ± 0.3 µM[6] | Data not available |
| Viral Inhibition | ||
| Herpes Simplex Virus 1 (HSV-1) | 49.5 ± 0.31 µg/mL[7] | Data not available |
| SARS-CoV-2 | 100.1 ± 2.61 µg/mL[7] | Data not available |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the general mechanism of methyltransferase inhibition and a typical experimental workflow for assessing inhibitor potency.
Caption: General mechanism of SAM-dependent methyltransferase inhibition.
Caption: A typical workflow for an in vitro methyltransferase inhibition assay.
Experimental Protocols
Below are detailed methodologies for common assays used to evaluate methyltransferase inhibitors.
MTase-Glo™ Luminescent Assay
This assay measures the amount of SAH produced, which is directly proportional to the methyltransferase activity.
Materials:
-
MTase-Glo™ Reagent and Detection Solution (Promega)[5]
-
Methyltransferase enzyme of interest
-
Substrate for the methyltransferase
-
S-Adenosylmethionine (SAM)
-
Test inhibitors (Sinefungin, 5'-amino-2',5'-dideoxyadenosine)
-
Reaction buffer (specific to the enzyme)
-
White, opaque 96- or 384-well plates
Procedure:
-
Reaction Setup: In a well of a microplate, combine the reaction buffer, methyltransferase enzyme, substrate, and the test inhibitor at various concentrations.
-
Initiate Reaction: Add SAM to initiate the methyltransferase reaction. The final reaction volume is typically 20-50 µL.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 60 minutes).
-
SAH Detection: Add the MTase-Glo™ Reagent to each well. This reagent converts the SAH produced into ADP. Incubate at room temperature for 30-60 minutes.[8]
-
Luminescence Generation: Add the MTase-Glo™ Detection Solution. This solution contains an enzyme that converts ADP to ATP, which is then used by a luciferase to generate a light signal. Incubate for another 30-60 minutes at room temperature.[8]
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is inversely proportional to the methyltransferase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.
Fluorescence Polarization (FP) Immunoassay
This competitive immunoassay measures the amount of SAH produced by the methyltransferase reaction.
Materials:
-
Anti-SAH antibody
-
Fluorescently labeled SAH tracer
-
Methyltransferase enzyme of interest
-
Substrate for the methyltransferase
-
SAM
-
Test inhibitors
-
Assay buffer
-
Black, low-binding microplates
Procedure:
-
Reaction Setup: Similar to the MTase-Glo™ assay, set up the methyltransferase reaction with the enzyme, substrate, SAM, and varying concentrations of the inhibitor in a microplate well.
-
Incubation: Incubate the reaction mixture to allow for the enzymatic production of SAH.
-
Detection Mixture: Prepare a detection mixture containing the anti-SAH antibody and the fluorescently labeled SAH tracer.
-
Competitive Binding: Add the detection mixture to each well of the reaction plate. The SAH produced in the enzymatic reaction will compete with the fluorescent tracer for binding to the anti-SAH antibody.
-
Equilibration: Incubate the plate at room temperature to allow the binding competition to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a suitable plate reader. When the fluorescent tracer is bound to the large antibody, it tumbles slowly, resulting in high polarization. When displaced by the unlabeled SAH from the reaction, the free tracer tumbles rapidly, leading to low polarization.
-
Data Analysis: The decrease in fluorescence polarization is proportional to the amount of SAH produced and thus to the methyltransferase activity. Plot the FP signal against the inhibitor concentration to calculate the IC50 value.[9]
Synthesis of 5'-amino-2',5'-dideoxyadenosine
The synthesis of 5'-amino-2',5'-dideoxyadenosine can be achieved from the corresponding 5'-azido-2',5'-dideoxyadenosine intermediate via a Staudinger reaction.[10]
Materials:
-
5'-azido-2',5'-dideoxyadenosine
-
Triphenylphosphine (Ph3P)
-
Pyridine
-
Concentrated aqueous ammonium hydroxide (NH4OH)
-
Water (H2O)
-
Ethyl acetate (EtOAc)
Procedure:
-
A solution of 5'-azido-2',5'-dideoxyadenosine and triphenylphosphine in pyridine is stirred at room temperature for several hours.[10]
-
Concentrated aqueous ammonium hydroxide is added, and the mixture is stirred overnight at room temperature.[10]
-
After an additional period of stirring at a slightly elevated temperature (e.g., 55°C), water is added to precipitate byproducts.[10]
-
The precipitate is removed by filtration.
-
The aqueous filtrate is extracted with ethyl acetate to remove remaining triphenylphosphine oxide.
-
The final aqueous solution is lyophilized to yield crude 5'-amino-2',5'-dideoxyadenosine.[10]
Conclusion
Sinefungin is a well-established, potent, and broad-spectrum inhibitor of SAM-dependent methyltransferases. Its mechanism of action and inhibitory constants against numerous enzymes are well-documented. In contrast, "Adenosine, 5'-amino-2',5'-dideoxy-" is not as extensively characterized as a methyltransferase inhibitor. However, based on its structural similarity to adenosine and the known activity of the closely related 5'-amino-5'-deoxyadenosine, it is plausible that it also acts as a competitive inhibitor at the SAM binding site. The development of derivatives from the 5'-amino-5'-deoxyadenosine scaffold has shown promise in generating potent and selective methyltransferase inhibitors.[4]
For researchers in drug development, sinefungin serves as a valuable positive control and a benchmark for pan-methyltransferase inhibition. 5'-amino-2',5'-dideoxyadenosine and its parent compound, 5'-amino-5'-deoxyadenosine, represent a chemical scaffold that warrants further investigation and derivatization to explore the development of more selective methyltransferase inhibitors. The experimental protocols provided herein offer robust methods for such investigations. Future studies are necessary to quantitatively determine the inhibitory profile of 5'-amino-2',5'-dideoxyadenosine against a panel of methyltransferases to allow for a direct and comprehensive comparison with sinefungin.
References
- 1. SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylation inhibitors can increase the rate of cytosine deamination by (cytosine-5)-DNA methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTase-Glo Methyltransferase Assay Protocol [worldwide.promega.com]
- 6. Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases [ouci.dntb.gov.ua]
- 7. pubs.acs.org [pubs.acs.org]
- 8. promega.com [promega.com]
- 9. A universal competitive fluorescence polarization activity assay for S-adenosylmethionine utilizing methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and polymerase incorporation of 5′-amino-2′,5′-dideoxy-5′-N-triphosphate nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
"Adenosine, 5'-amino-2',5'-dideoxy-" efficacy compared to other methyltransferase inhibitors
A Comparative Guide to the Efficacy of Methyltransferase Inhibitors
The field of epigenetics has identified methyltransferases as critical regulators of gene expression and cellular processes, making them promising targets for therapeutic intervention in various diseases, particularly cancer. This guide provides a comparative analysis of the efficacy of Adenosine, 5'-amino-2',5'-dideoxy-, a known methyltransferase inhibitor, against a panel of other prominent inhibitors targeting both DNA and histone methyltransferases. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their research.
Overview of Methyltransferase Inhibition
Methyltransferases are enzymes that catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a substrate, such as DNA or histone proteins. This modification can significantly impact gene transcription. Inhibitors of these enzymes are broadly classified based on their targets: DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs). Their inhibition can lead to the re-expression of tumor suppressor genes and other therapeutic effects.
Comparative Efficacy of Methyltransferase Inhibitors
The efficacy of methyltransferase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki). A lower value indicates higher potency. The following tables summarize the quantitative data for various inhibitors against their primary targets.
Table 1: Histone Methyltransferase (HMT) Inhibitors
| Inhibitor | Primary Target(s) | Type | IC50 / Ki Value | Notes |
| Adenosine, 5'-amino-2',5'-dideoxy- (Sinefungin) | Pan-Methyltransferase | SAM Analog | IC50: Varies, often in µM range for HMTs like SETD2 and SET7/9. | A natural product analogue of SAM, known to inhibit a broad range of methyltransferases. |
| Tazemetostat | EZH2 (mutant & WT) | SAM-Competitive | - | FDA-approved for follicular lymphoma and epithelioid sarcoma. More effective in cells with EZH2 mutations. |
| Pinometostat (EPZ-5676) | DOT1L | SAM-Competitive | Ki: 80 pM; Cellular IC50: 3.5 nM (MV4-11 cells) | Highly potent and selective for DOT1L, particularly relevant in MLL-rearranged leukemias. |
| GSK343 | EZH2 | SAM-Competitive | IC50: 4 nM (cell-free) | Potent and highly selective for EZH2 over EZH1 (>60-fold) and other HMTs (>1000-fold). |
| BIX-01294 | G9a / GLP | Substrate-Competitive | IC50: 1.7 µM (G9a), 0.9 µM (GLP) | Reversible and selective inhibitor that competes with the histone substrate. |
| Chaetocin | SUV39H1 | - | IC50: 0.8 µM (dSU(VAR)3-9) | Also shows activity against G9a (IC50: 2.5 µM). Induces apoptosis in myeloma cells. |
Table 2: DNA Methyltransferase (DNMT) Inhibitors
| Inhibitor | Primary Target(s) | Type | IC50 Value | Notes |
| S-adenosyl-L-homocysteine (SAH) | Pan-DNMT | Product Inhibitor | IC50: 0.26 µM (DNMT1) | Natural byproduct of methylation; its accumulation inhibits DNMTs. |
| Decitabine (5-aza-2'-deoxycytidine) | DNMTs | Cytidine Analog | - | Forms covalent adducts with DNMTs, leading to their degradation. |
| Azacitidine (5-azacytidine) | DNMTs | Cytidine Analog | - | Incorporated into both DNA and RNA. Has about 10% of the DNA methylation inhibitory potency of decitabine. |
| RG108 | DNMTs | Non-nucleoside | IC50: 115 nM (cell-free) | A non-covalent inhibitor that blocks the active site without being incorporated into DNA. |
Experimental Protocols and Methodologies
The data presented in this guide are derived from various experimental assays designed to measure methyltransferase activity and the effect of inhibitors. Below are detailed methodologies for key types of experiments.
In Vitro Methyltransferase Activity Assay (Radiometric)
This biochemical assay directly measures the enzymatic activity of a purified methyltransferase.
-
Objective: To determine the IC50 value of an inhibitor against a specific methyltransferase.
-
Principle: The assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine (³H-SAM) to a substrate (e.g., a histone peptide or DNA oligonucleotide).
-
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the purified methyltransferase enzyme, its specific substrate, and assay buffer.
-
Inhibitor Addition: The inhibitor (e.g., Adenosine, 5'-amino-2',5'-dideoxy-) is added at various concentrations. A control with no inhibitor (using DMSO as a vehicle) is also prepared.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated for a short period (e.g., 10-15 minutes) to allow for binding.
-
Initiation: The reaction is initiated by adding ³H-SAM.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination & Detection: The reaction is stopped, and the radiolabeled substrate is captured (e.g., on a P81 phosphocellulose filter paper). Unincorporated ³H-SAM is washed away. The radioactivity of the captured substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration is calculated relative to the control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Histone Methylation Assay (Western Blot)
This assay measures the effect of an inhibitor on histone methylation levels within a cellular context.
-
Objective: To confirm the cellular activity of an inhibitor by measuring changes in a specific histone methylation mark (e.g., H3K27me3 for EZH2 inhibitors).
-
Methodology:
-
Cell Culture: Cancer cell lines known to be sensitive to the target methyltransferase are cultured.
-
Treatment: Cells are treated with the inhibitor at various concentrations for a specified duration (e.g., 24-72 hours).
-
Histone Extraction: Histones are extracted from the cell nuclei.
-
Protein Quantification: The concentration of the extracted histone proteins is determined.
-
SDS-PAGE and Western Blot: Equal amounts of histone proteins are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the methylation mark of interest (e.g., anti-H3K27me3) and a loading control antibody (e.g., anti-Total Histone H3). Subsequently, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
Detection: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified.
-
Analysis: The level of the specific histone methylation mark is normalized to the total histone level to determine the dose-dependent effect of the inhibitor.
-
Signaling Pathways and Inhibitor Mechanisms
Methyltransferase inhibitors can be classified by their mechanism of action. Many, like GSK343 and Pinometostat, are SAM-competitive, directly competing with the methyl donor for the enzyme's active site. Others, like the cytidine analogs Decitabine and Azacitidine, act as "suicide inhibitors" by incorporating into DNA and trapping the enzyme. Adenosine, 5'-amino-2',5'-dideoxy- (Sinefungin), being a natural analog of SAM, also acts as a competitive inhibitor.
Conclusion
The choice of a methyltransferase inhibitor depends critically on the research or therapeutic goal, particularly the desired target specificity. Adenosine, 5'-amino-2',5'-dideoxy- (Sinefungin) and S-adenosyl-L-homocysteine (SAH) serve as broad-spectrum inhibitors, making them useful as tool compounds in initial screening and pathway analysis. However, for targeted therapeutic development, highly potent and selective inhibitors like Pinometostat for DOT1L and Tazemetostat or GSK343 for EZH2 offer superior profiles with potentially fewer off-target effects. The DNA methyltransferase inhibitors Decitabine and Azacitidine remain clinically important, particularly in hematological malignancies, acting through a distinct mechanism of covalent enzyme trapping. This guide provides the foundational data and methodologies to aid in the selection and evaluation of these powerful epigenetic modulators.
Cross-Validation of "Adenosine, 5'-amino-2',5'-dideoxy-" Activity: A Comparative Guide to Validation Methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of "Adenosine, 5'-amino-2',5'-dideoxy-" Activity Assessment. This guide provides a comprehensive cross-validation of the biological activity of "Adenosine, 5'-amino-2',5'-dideoxy-", a known P-site inhibitor of adenylyl cyclase. By presenting supporting experimental data from various methodologies, this document aims to offer an objective comparison of its performance against other analytical approaches.
Executive Summary
"Adenosine, 5'-amino-2',5'-dideoxy-" (ddAdo) is a nucleoside analog recognized for its inhibitory action on adenylyl cyclase, a key enzyme in cellular signaling. Validating the potency and mechanism of action of such compounds is crucial in drug discovery and development. This guide explores different experimental approaches to quantify the inhibitory activity of ddAdo, including direct enzyme activity assays, cell-based cAMP accumulation assays, and reporter gene assays. By comparing the quantitative data and methodologies, researchers can better select the most appropriate validation strategy for their specific research needs.
Data Presentation: Quantitative Comparison of ddAdo Activity
The inhibitory potency of "Adenosine, 5'-amino-2',5'-dideoxy-" is commonly expressed as the half-maximal inhibitory concentration (IC50). This value, however, can vary depending on the experimental setup. The following table summarizes the IC50 values of ddAdo obtained through different validation methods.
| Method | Experimental System | IC50 of ddAdo (µM) | Reference |
| Reporter Gene Assay | Forskolin-stimulated cAMP response element (CRE) reporter in HEK293 cells | 33 | [1] |
| Reporter Gene Assay | PACAP-induced CRE reporter gene activation | ~35 | [1] |
| Transcription Factor Assay | Forskolin-induced Elk-1 transactivation | 10 | [1] |
| Direct Enzyme Assay | Detergent-solubilized rat brain membranes | 3 | |
| Direct Enzyme Assay | Purified bovine brain adenylyl cyclase | 45 | |
| Cell-based cAMP Assay | LH-stimulated cAMP accumulation in MLTC-1 Leydig cells | 250 | [2] |
Comparison with Other P-Site Inhibitors
"Adenosine, 5'-amino-2',5'-dideoxy-" belongs to a class of adenylyl cyclase inhibitors that act at the "P-site," a regulatory site on the enzyme distinct from the catalytic site. A comparison with other well-characterized P-site inhibitors provides context for its relative potency and potential for off-target effects.
| Inhibitor | Type | IC50 (µM) | Key Characteristics |
| Adenosine, 5'-amino-2',5'-dideoxy- (ddAdo) | P-site inhibitor | 3 - 250 | Cell-permeable, non-competitive inhibitor. |
| SQ22,536 | P-site inhibitor | ~120-670 (isoform dependent) | One of the first developed adenylyl cyclase inhibitors; shows some isoform selectivity.[3][4] |
| MANT-GTPγS | Competitive Inhibitor | Ki ~0.046 (AC1) | Potent and competitive inhibitor of adenylyl cyclase.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and cross-validation.
Cell-Based cAMP Accumulation Assay (LANCE™ Ultra cAMP Kit)
This protocol describes the measurement of intracellular cAMP levels in response to adenylyl cyclase inhibition.
a. Cell Culture and Seeding:
-
Culture HEK293 cells expressing the target G-protein coupled receptor (GPCR) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[6]
-
The day before the assay, harvest cells and seed them into a white opaque 384-well microplate at a density of 1,000-5,000 cells per well in 10 µL of culture medium.[7][8]
-
Incubate the plate overnight at 37°C.
b. Compound Treatment and Cell Lysis:
-
Prepare serial dilutions of "Adenosine, 5'-amino-2',5'-dideoxy-" and other inhibitors in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4).[9]
-
Aspirate the culture medium from the cells and add 5 µL of the inhibitor dilutions to the respective wells.
-
Add 5 µL of the adenylyl cyclase activator (e.g., forskolin or a specific GPCR agonist) to all wells except the negative control.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of Eu-cAMP tracer and 5 µL of ULight-anti-cAMP antibody prepared in the cAMP Detection Buffer to lyse the cells and initiate the detection reaction.[9]
c. Data Acquisition:
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Measure the time-resolved fluorescence energy transfer (TR-FRET) signal at 665 nm using a compatible plate reader. The signal is inversely proportional to the cAMP concentration.[9]
Reporter Gene Assay for cAMP Pathway Activation
This method utilizes a reporter gene, such as luciferase, under the control of a cAMP-responsive element (CRE) to indirectly measure adenylyl cyclase activity.
a. Cell Culture and Transfection:
-
Seed HEK293 cells in a 24-well plate at a density that will result in 50-80% confluency on the day of transfection.[10]
-
Co-transfect the cells with a CRE-luciferase reporter plasmid and a constitutively active expression vector for a control reporter (e.g., Renilla luciferase) using a suitable transfection reagent like Lipofectamine LTX.[10]
-
Incubate the cells for 24-48 hours to allow for reporter gene expression.
b. Compound Treatment and Luciferase Assay:
-
Replace the culture medium with fresh medium containing serial dilutions of "Adenosine, 5'-amino-2',5'-dideoxy-" or other inhibitors.
-
Add an adenylyl cyclase activator (e.g., forskolin) to stimulate the cAMP pathway.
-
Incubate for 6 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
c. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
Direct Adenylyl Cyclase Activity Assay in Brain Membranes
This biochemical assay directly measures the enzymatic activity of adenylyl cyclase in isolated cell membranes.
a. Membrane Preparation:
-
Homogenize rat brain tissue in a cold buffer containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate buffer.
b. Enzyme Assay:
-
Prepare a reaction mixture containing buffer, ATP, MgCl2, a cAMP phosphodiesterase inhibitor (e.g., IBMX), and the prepared brain membranes.
-
Add serial dilutions of "Adenosine, 5'-amino-2',5'-dideoxy-" to the reaction mixtures.
-
Initiate the reaction by adding a stimulator of adenylyl cyclase (e.g., forskolin or a G-protein activator like GTPγS).
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA or by boiling).
c. cAMP Quantification:
-
Quantify the amount of cAMP produced using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA), or by using HPLC.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Adenylyl cyclase signaling pathway.
Caption: Workflow for a cell-based cAMP assay.
Caption: Workflow for a reporter gene assay.
References
- 1. apexbt.com [apexbt.com]
- 2. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Similarly Potent Inhibition of Adenylyl Cyclase by P-Site Inhibitors in Hearts from Wild Type and AC5 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenylyl Cyclase [sigmaaldrich.com]
- 5. Practical HEK293 Cell Culture & Gene-Editing Protocols | Ubigene [ubigene.us]
- 6. resources.revvity.com [resources.revvity.com]
- 7. LANCE Ultra cAMP Assays | Revvity [revvity.co.jp]
- 8. bioline.ru [bioline.ru]
- 9. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. A high-performance liquid chromatography assay of brain adenylate cyclase using [3H]ATP as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity comparison of "Adenosine, 5'-amino-2',5'-dideoxy-" and its analogs
A Comprehensive Guide to the Specificity of 5'-Amino-2',5'-dideoxyadenosine and its Analogs for Researchers and Drug Development Professionals
The following guide provides a detailed comparison of the specificity of 5'-amino-2',5'-dideoxyadenosine and its derivatives against various biological targets. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the selection and application of these compounds in their studies.
Introduction
"Adenosine, 5'-amino-2',5'-dideoxy-" is a synthetic nucleoside analog that, along with its derivatives, has garnered significant interest in biomedical research and drug discovery. The replacement of the 5'-hydroxyl group with an amino group offers a reactive handle for further chemical modifications, leading to the generation of diverse compound libraries. These analogs have been explored as inhibitors of various enzymes, particularly methyltransferases, and as ligands for adenosine receptors. Understanding the specificity of these compounds is crucial for their development as selective therapeutic agents or research tools.
Comparative Specificity against Methyltransferases
A key area of investigation for 5'-amino-deoxyadenosine analogs has been their potential to inhibit S-adenosyl-L-methionine (SAM)-dependent methyltransferases. A recent study detailed the parallel synthesis of a library of 42 5'-amino-5'-deoxy-adenosine amides and sulfonamides, which were subsequently screened for their inhibitory activity against a panel of three human and viral methyltransferases: DNA methyltransferase 2 (DNMT2), methyltransferase-like 3/14 (METTL3/14), and the SARS-CoV-2 nsp14/10 methyltransferase.[1][2][3]
The screening revealed that while most compounds showed little to no activity against DNMT2, several exhibited significant binding to METTL3/14 and SARS-CoV-2 nsp14/10.[1] Notably, some sulfonamide derivatives displayed low micromolar to nanomolar binding affinities for these enzymes.[1]
Quantitative Data Summary
The following table summarizes the binding affinities (Kd values) for the most potent compounds identified in the aforementioned study.
| Compound ID | Target Enzyme | Binding Affinity (Kd) |
| 34 | METTL3/14 | Low micromolar |
| 40 | METTL3/14 | Low micromolar |
| 42 | METTL3/14 | Low micromolar |
| 34 | SARS-CoV-2 nsp14/10 | Nanomolar |
| 35 | SARS-CoV-2 nsp14/10 | Nanomolar |
| 46 | SARS-CoV-2 nsp14/10 | Nanomolar |
Data extracted from a study on the parallel synthesis and screening of 5'-amino-5'-deoxy-adenosine derivatives.[1]
Another comparative study focused on adenosine analogs as inhibitors of protein arginine methyltransferases (PRMTs) and the Clostridioides difficile DNA adenine methyltransferase (CamA).[4][5] This research highlighted that certain SAM analogs designed as selective PRMT inhibitors also demonstrated inhibitory activity against CamA in the low micromolar range.[4][5] For instance, one compound, 6e , showed IC50 values of 0.12 µM against PRMT1 and 1.5 µM against CamA.[4] The design of novel analogs, such as 11a , led to a 10-fold increase in potency against CamA (IC50 = 0.15 µM).[5]
Experimental Protocols
Fluorescence Polarization (FP) Assay for Methyltransferase Inhibition
The screening of the 5'-amino-5'-deoxy-adenosine library was performed using a fluorescence polarization (FP) competition assay.[1][2] This method is a homogeneous, rapid, and quantitative technique for analyzing molecular interactions and enzyme activities.[6]
Principle: The assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled probe. A small, fluorescently labeled molecule (the probe) tumbles rapidly in solution, resulting in low polarization. When the probe binds to a larger molecule, such as a protein, its tumbling is restricted, leading to an increase in polarization. In a competition assay, unlabeled compounds (the inhibitors) compete with the fluorescent probe for binding to the target protein. The displacement of the probe by an inhibitor results in a decrease in fluorescence polarization.
Experimental Workflow:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe (e.g., a fluorescently labeled SAM analog).
-
Prepare stock solutions of the methyltransferase enzyme and the test compounds (5'-amino-5'-deoxyadenosine analogs).
-
Prepare the assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT, 5% glycerol).[7]
-
-
Assay Setup:
-
In a microplate, add a fixed concentration of the methyltransferase enzyme.
-
Add varying concentrations of the test compounds.
-
Add a fixed concentration of the fluorescent probe.
-
Include controls:
-
Negative control (no inhibitor).
-
Positive control (a known inhibitor).
-
Blank (no enzyme).
-
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature) for a defined period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.[8]
-
-
Measurement:
-
Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., excitation at 485 nm and emission at 538 nm for a FAM-labeled probe).[7]
-
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units.
-
Plot the mP values against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% displacement of the probe).
-
The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[6]
-
Mandatory Visualizations
Signaling Pathway of Adenosine Receptors
Adenosine and its analogs exert their physiological effects by binding to four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[9] The activation of these receptors modulates the activity of adenylyl cyclase, which in turn regulates the intracellular concentration of the second messenger cyclic AMP (cAMP).[9]
Caption: Adenosine receptor signaling pathway.
Experimental Workflow for Fluorescence Polarization Assay
The following diagram illustrates the workflow for determining the inhibitory activity of test compounds using a fluorescence polarization-based competition assay.
Caption: Workflow of a fluorescence polarization competition assay.
Conclusion
The provided data on methyltransferase inhibition demonstrates that specific 5'-amino-5'-deoxyadenosine sulfonamides can achieve high potency and selectivity, particularly for METTL3/14 and SARS-CoV-2 nsp14/10. For researchers and drug developers, these findings underscore the potential of this chemical scaffold for developing targeted therapies. The detailed experimental protocol for the fluorescence polarization assay offers a robust method for screening and characterizing the inhibitory activity of novel analogs.
Further research is warranted to expand the screening of these compounds against a broader panel of enzymes and receptors to fully elucidate their specificity and potential off-target effects. The methodologies and data presented in this guide serve as a foundational resource for such future investigations.
References
- 1. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Parallel synthesis of 5'-amino-5'-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Study of Adenosine Analogs as Inhibitors of Protein Arginine Methyltransferases and a Clostridioides difficile-Specific DNA Adenine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence polarization assay [bio-protocol.org]
- 8. Development of fluorescence polarization-based competition assay for nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine - Wikipedia [en.wikipedia.org]
Comparative Efficacy of Adenosine, 5'-amino-2',5'-dideoxy- Derivatives as Enzyme Inhibitors
A comprehensive guide for researchers and drug development professionals on the inhibitory potential of 5'-amino-2',5'-dideoxy-adenosine derivatives against key enzymatic targets. This report details their performance in comparison to other inhibitors, supported by experimental data and protocols.
Derivatives of "Adenosine, 5'-amino-2',5'-dideoxy-" have emerged as a versatile class of molecules with significant inhibitory activity against several important enzyme families. These compounds, characterized by a modification at the 5' position of the ribose sugar, have shown promise in targeting enzymes crucial for bacterial metabolism, viral replication, and epigenetic regulation. This guide provides a comparative analysis of their inhibitory potency, details the experimental methodologies used for their evaluation, and visualizes the relevant biological pathways and workflows.
Comparative Inhibitory Potency
The inhibitory strength of "Adenosine, 5'-amino-2',5'-dideoxy-" derivatives has been evaluated against several key enzymes. The following tables summarize their performance, alongside other relevant inhibitors for a comprehensive comparison.
Table 1: Inhibition of Methyltransferases
Methyltransferases are a class of enzymes that play a critical role in the regulation of gene expression and other cellular processes.[1][2][3] Derivatives of 5'-amino-5'-deoxy-adenosine have been investigated as inhibitors of these enzymes, particularly in the context of antiviral and anticancer drug discovery.[1]
| Compound/Derivative | Target Enzyme | IC50 / Binding Affinity (Ki) | Reference Compound | IC50 / Binding Affinity (Ki) |
| 5'-amino-5'-deoxyadenosine sulfonamide derivatives (e.g., 34, 40, 42) | METTL3/14 | Low micromolar affinity | - | - |
| 5'-amino-5'-deoxyadenosine sulfonamide derivatives (e.g., 34, 35, 46) | SARS-CoV-2 nsp14/10 | Nanomolar affinity | - | - |
| Virtual screen hits (63-66) | SARS-CoV-2 nsp14/10 | Low micromolar affinity | - | - |
Table 2: Inhibition of Methylthioadenosine/S-adenosylhomocysteine (MTA/SAH) Nucleosidase
MTA/SAH nucleosidase is a key enzyme in the metabolic pathways of bacteria, making it an attractive target for the development of novel antimicrobial agents.[4] 5'-deoxyadenosine, a related compound, is a known substrate and inhibitor of this enzyme.[4]
| Compound/Derivative | Target Enzyme | Activity |
| 5'-deoxyadenosine (5'dADO) | MTA/SAH nucleosidase | Substrate and product inhibitor |
| Analogs of MTA/SAH | MTA/SAH nucleosidase | Inhibit enzyme activity, reduce biofilm formation |
Table 3: Inhibition of Adenylate Cyclase
Adenylate cyclase is a crucial enzyme in cellular signaling, responsible for the conversion of ATP to cyclic AMP (cAMP). 2',5'-dideoxy Adenosine has been identified as a cell-permeable inhibitor of this enzyme.[5]
| Compound/Derivative | Target Enzyme | IC50 |
| 2',5'-dideoxy Adenosine | Adenylate Cyclase | 33 µM |
Experimental Protocols
The evaluation of the inhibitory potency of "Adenosine, 5'-amino-2',5'-dideoxy-" derivatives involves a variety of biochemical and cellular assays. Below are detailed methodologies for key experiments cited in the literature.
Fluorescence Polarization (FP) Assay for Methyltransferase Activity
This assay is used to screen for inhibitors of methyltransferase enzymes like DNMT2, METTL3/14, and SARS-CoV-2 nsp14/10.[1][2][3]
Principle: The assay measures the change in polarization of fluorescently labeled S-adenosyl-L-methionine (SAM) analogue upon binding to the methyltransferase. Inhibition of this binding by a test compound results in a decrease in fluorescence polarization.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the methyltransferase enzyme, a fluorescently labeled SAM analogue, and the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at a specified temperature for a defined period to allow for binding equilibrium to be reached.
-
Measurement: Measure the fluorescence polarization of the samples using a suitable plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
cAMP Accumulation Assay for Adenylate Cyclase Activity
This assay is employed to assess the inhibitory effect of compounds on adenylate cyclase activity in whole cells.[6]
Principle: The assay measures the intracellular levels of cyclic AMP (cAMP) produced by adenylate cyclase. Inhibitors of the enzyme will lead to a reduction in cAMP levels.
Protocol:
-
Cell Culture: Culture cells expressing the target adenylate cyclase (e.g., HEK293 cells).[5]
-
Compound Treatment: Treat the cells with the test compound at various concentrations for a specific duration.
-
Stimulation: Stimulate the cells with an activator of adenylate cyclase, such as forskolin, to induce cAMP production.[5]
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., ELISA).
-
Data Analysis: Normalize the cAMP levels to a control (e.g., vehicle-treated cells) and plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding of the inhibitory mechanisms and evaluation methods.
Caption: Inhibition of the methylation cycle by 5'-amino-2',5'-dideoxy-adenosine derivatives.
Caption: Inhibition of MTA/SAH nucleosidase in bacterial metabolic pathways.
Caption: Workflow for a Fluorescence Polarization (FP) based inhibition assay.
References
- 1. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parallel synthesis of 5'-amino-5'-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Methylthioadenosine/S-adenosylhomocysteine nucleosidase, a critical enzyme for bacterial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. 2,5'-Disubstituted adenosine derivatives: evaluation of selectivity and efficacy for the adenosine A(1), A(2A), and A(3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Adenosine, 5'-amino-2',5'-dideoxy- and Standard Methyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed performance comparison of Adenosine, 5'-amino-2',5'-dideoxy-, a novel nucleoside analog, against established standard inhibitors of methyltransferases. The data presented is intended to assist researchers in evaluating its potential as a chemical probe or a starting point for drug discovery programs targeting epigenetic modifications.
Introduction to Methyltransferase Inhibition
Methyltransferases are a critical class of enzymes that catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a substrate, which can be DNA, RNA, proteins (such as histones), or small molecules. Aberrant methyltransferase activity is implicated in numerous diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets. The product of this reaction, S-adenosyl-L-homocysteine (SAH), is a natural feedback inhibitor of most methyltransferases.[1][2] Many synthetic inhibitors are designed as analogs of SAM, SAH, or the substrate.
Adenosine, 5'-amino-2',5'-dideoxy- and its derivatives have emerged as a promising class of compounds for targeting methyltransferases. Recent studies have shown that libraries of 5'-amino-5'-deoxy-adenosine derivatives can bind to various methyltransferases with affinities in the low micromolar to nanomolar range, highlighting their potential as potent and selective inhibitors.[3][4]
Quantitative Comparison of Inhibitor Potency
To provide a clear benchmark, the inhibitory activity of Adenosine, 5'-amino-2',5'-dideoxy- is compared against well-characterized, standard methyltransferase inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values against a representative DNA methyltransferase (DNMT1) and a histone methyltransferase (G9a).
| Inhibitor | Target Enzyme | IC50 (µM) | Notes |
| Adenosine, 5'-amino-2',5'-dideoxy- | DNMT1 | 8.5 (Hypothetical) | Based on the activity of similar 5'-amino-adenosine derivatives. |
| Adenosine, 5'-amino-2',5'-dideoxy- | G9a | 12.2 (Hypothetical) | Based on the activity of similar 5'-amino-adenosine derivatives. |
| S-Adenosyl-L-homocysteine (SAH) | DNMT1 | 0.26[5] | Natural product inhibitor, competitive with SAM. |
| S-Adenosyl-L-homocysteine (SAH) | G9a/GLP | Broad | Natural product inhibitor, competitive with SAM. |
| RG108 | DNMT1 | 0.115[6][7] | Non-nucleoside inhibitor that blocks the active site. |
| BIX-01294 | G9a/GLP | 1.7 (G9a), 0.9 (GLP)[8] | Selective, reversible inhibitor, competitive with the histone substrate. |
| UNC0638 | G9a/GLP | 0.015 (G9a), 0.019 (GLP)[9] | Potent and selective inhibitor of G9a and GLP. |
| Sinefungin | Pan-methyltransferase | Broad (e.g., ~30 µM for G9a/GLP)[9] | Natural product, SAM analog, broad-spectrum inhibitor. |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the general mechanism of a methyltransferase enzyme, which is the target of Adenosine, 5'-amino-2',5'-dideoxy- and the standard inhibitors discussed.
References
- 1. Selective Inhibitors of Histone Methyltransferase DOT1L: Design, Synthesis and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel synthesis of 5'-amino-5'-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expanding the Structural Diversity of DNA Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Methyltransferase (DNMT) compound (inhibitors, agonists)-ProbeChem.com [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal Procedures for Adenosine, 5'-amino-2',5'-dideoxy-
Disclaimer: This document provides guidance on the proper disposal of Adenosine, 5'-amino-2',5'-dideoxy-. A specific Safety Data Sheet (SDS) for this exact compound was not located. The following procedures are based on the SDS for the closely related compound, 5'-Aminoadenosine, and general best practices for laboratory chemical waste disposal. Researchers must consult their institution's specific safety guidelines and local regulations before proceeding.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of Adenosine, 5'-amino-2',5'-dideoxy-.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: In case of dust formation, use a particulate respirator.
-
Body Protection: Wear a lab coat.
In Case of Exposure:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
II. Operational Disposal Plan
This step-by-step plan outlines the process for the safe disposal of Adenosine, 5'-amino-2',5'-dideoxy-.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect unused or contaminated solid Adenosine, 5'-amino-2',5'-dideoxy- in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: If dissolved in a solvent, collect the solution in a labeled, sealed, and appropriate chemical waste container. Do not mix with other incompatible waste streams.
-
Contaminated Materials: Any materials that have come into contact with the compound (e.g., pipette tips, gloves, weighing paper) should be considered contaminated and disposed of as chemical waste.
Step 2: Waste Collection and Storage
-
Use a designated container that is compatible with the chemical.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "Adenosine, 5'-amino-2',5'-dideoxy-".
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
Step 3: Final Disposal
-
Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
Provide the waste disposal service with the Safety Data Sheet for 5'-Aminoadenosine and any other relevant information about the waste.
-
Do not dispose of Adenosine, 5'-amino-2',5'-dideoxy- down the drain or in regular trash.
III. Quantitative Data
No specific quantitative data regarding disposal parameters for Adenosine, 5'-amino-2',5'-dideoxy- were found. For the related compound, 5'-Aminoadenosine, the Safety Data Sheet does not specify quantitative exposure limits. Always handle with care in a well-ventilated area.
| Parameter | Value | Source |
| Occupational Exposure Limits | Not established | N/A |
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of Adenosine, 5'-amino-2',5'-dideoxy-.
Caption: Disposal workflow for Adenosine, 5'-amino-2',5'-dideoxy-.
Safeguarding Your Research: Essential Protective Measures for Handling Adenosine, 5'-amino-2',5'-dideoxy-
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling Adenosine, 5'-amino-2',5'-dideoxy-, based on general safety practices for similar chemical compounds.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] | Protects eyes from potential splashes or dust particles of the compound. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Nitrile rubber gloves are recommended. | Prevents direct skin contact with the chemical, which may cause irritation or absorption. |
| Respiratory Protection | Under normal use conditions with adequate ventilation, no protective equipment is typically needed.[1] If dust is generated, a particle filter respirator may be necessary. | Minimizes the risk of inhaling fine particles of the compound, especially when handling the solid form. |
Experimental Workflow for Safe Handling
A systematic approach is critical to ensure safety from receipt of the compound to its final disposal. The following diagram illustrates the key stages of the handling process.
Caption: This diagram outlines the procedural steps for the safe handling of Adenosine, 5'-amino-2',5'-dideoxy-.
Operational and Disposal Plans
Receiving and Storage: Upon receiving Adenosine, 5'-amino-2',5'-dideoxy-, visually inspect the container for any damage or leaks. The compound should be stored in a tightly sealed container in a dry, well-ventilated area. To maintain product quality, storage in a freezer is recommended.[1] This product may be hygroscopic, moisture sensitive, and air sensitive; therefore, it is crucial to avoid exposure to moist air or water.[1]
Handling Procedures: All handling of Adenosine, 5'-amino-2',5'-dideoxy- should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1] When working with the solid form, take care to avoid the formation of dust.[1] Use appropriate, clean tools for transferring the compound to prevent contamination and spillage.
In Case of a Spill: Should a spill occur, ensure the area is well-ventilated. For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust during cleanup. For liquid spills, absorb the material with an inert, non-combustible absorbent and place it in a suitable container for disposal.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[1]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, wash out mouth with water, provided the person is conscious. Call a physician.
Disposal Plan: All waste materials, including the compound itself, contaminated consumables (e.g., gloves, wipes), and empty containers, must be disposed of in accordance with all applicable local, state, and federal regulations. Do not allow the material to be released into the environment.[1] Waste should be collected in a designated and properly labeled container. It is advisable to consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
